9,9'-O-Isopropyllidene-isolariciresinol
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C23H28O6 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
(5aR,6S,11aR)-6-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-8-ol |
InChI |
InChI=1S/C23H28O6/c1-23(2)28-11-15-7-14-9-21(27-4)19(25)10-16(14)22(17(15)12-29-23)13-5-6-18(24)20(8-13)26-3/h5-6,8-10,15,17,22,24-25H,7,11-12H2,1-4H3/t15-,17-,22-/m0/s1 |
InChIキー |
SNCSNQKSYHFYSD-YHEJKZAPSA-N |
異性体SMILES |
CC1(OC[C@@H]2CC3=CC(=C(C=C3[C@@H]([C@H]2CO1)C4=CC(=C(C=C4)O)OC)O)OC)C |
正規SMILES |
CC1(OCC2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)OC)O)OC)C |
製品の起源 |
United States |
Foundational & Exploratory
9,9'-O-Isopropyllidene-isolariciresinol: A Technical Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 9,9'-O-Isopropyllidene-isolariciresinol, a derivative of the naturally occurring lignan (B3055560), isolariciresinol (B191591). This guide delves into its chemical properties, potential synthesis, and putative biological activities, drawing upon existing knowledge of its parent compound and related molecules.
Core Chemical Identity
This compound is a synthetic derivative of isolariciresinol, a lignan found in various plant species, including Pseudolarix kaempferi[1]. The introduction of an isopropylidene group to the 9 and 9' hydroxyl groups of isolariciresinol modifies its chemical properties, potentially influencing its bioavailability and biological activity.
| Property | Value | Source |
| Chemical Formula | C₂₃H₂₈O₆ | [2] |
| Molecular Weight | 400.47 g/mol | [3] |
| CAS Number | 252333-71-4 | [2][3] |
| Synonyms | (5aR,6S,11aR)-6-(4-Hydroxy-3-methoxyphenyl)-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydronaphtho[2,3-e][1][3]dioxepin-8-ol | [3] |
Postulated Synthesis and Experimental Protocols
Isolation of (+)-Isolariciresinol from Folium isatidis
A patented method for the separation and purification of (+)-isolariciresinol from the leaves of Isatis tinctoria (Folium isatidis) provides a viable source for the starting material[4].
Experimental Protocol:
-
Homogenization and Enzymatic Hydrolysis: The plant material (Folium isatidis) is homogenized and subjected to enzymatic hydrolysis using cellulase (B1617823) and/or pectinase (B1165727) to break down cell walls and release the target compound.
-
Extraction: The hydrolyzed biomass is extracted with methanol (B129727), ethanol (B145695), or an alcohol-water mixture, potentially enhanced by negative pressure cavitation.
-
Enrichment: The crude extract is loaded onto a macroporous adsorption resin column. Stepwise elution with 30-35% ethanol followed by 50-60% ethanol is used to enrich the fraction containing the lignans (B1203133).
-
Chromatographic Separation: The enriched fraction is dissolved in 90% methanol and subjected to gel permeation chromatography on a Toyopearl HW-40S column with gradient elution to separate (+)-isolariciresinol from other components.
-
Crystallization: The fractions containing (+)-isolariciresinol are pooled, and the compound is crystallized from methanol to yield a product with a purity greater than 95%.
Synthesis of this compound
The following is a representative protocol for the isopropylidenation of a diol, adapted for the synthesis of this compound from (+)-isolariciresinol. This method is based on general procedures for the formation of isopropylidene acetals.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve (+)-isolariciresinol in anhydrous acetone.
-
Catalysis: Add a catalytic amount of a Lewis acid, such as anhydrous zinc chloride or p-toluenesulfonic acid, to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.
Putative Biological Activities and Quantitative Data
Direct experimental data on the biological activity of this compound is limited in the current scientific literature. However, based on the known activities of its parent compound, isolariciresinol, and other related lignans, it is plausible that this derivative possesses antioxidant and estrogenic properties.
Antioxidant Activity
Lignans are known for their antioxidant properties. The antioxidant activity of secoisolariciresinol (B192356) diglucoside (SDG) and its metabolites, including secoisolariciresinol (SECO), enterodiol (B191174) (ED), and enterolactone (B190478) (EL), has been investigated. These compounds are structurally related to isolariciresinol.
| Compound | Antioxidant Potency (relative to Vitamin E) | Source |
| Secoisolariciresinol (SECO) | 4.86 | [5] |
| Enterodiol (ED) | 5.02 | [5] |
| Enterolactone (EL) | 4.35 | [5] |
| Secoisolariciresinol diglucoside (SDG) | 1.27 | [5] |
Note: The data presented is for related lignans, not this compound.
Experimental Protocol for Antioxidant Activity (DPPH Assay):
-
Preparation of DPPH solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Estrogenic Activity
Lignans are classified as phytoestrogens due to their structural similarity to estradiol, allowing them to bind to estrogen receptors (ERα and ERβ). The estrogenic activity of various plant extracts containing lignans and isolated compounds has been demonstrated.
Experimental Protocol for Estrogenic Activity (ER-Luciferase Reporter Assay):
-
Cell Culture: Culture a suitable cell line (e.g., MCF-7 cells, which endogenously express ERα, or SK-NBE cells transiently transfected with ERα or ERβ) in appropriate media.
-
Transfection: For transfected cells, introduce a plasmid containing the estrogen response element (ERE) linked to a luciferase reporter gene.
-
Treatment: Treat the cells with various concentrations of the test compound. 17-β-estradiol is used as a positive control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Analysis: An increase in luciferase activity indicates activation of the estrogen receptor.
Potential Signaling Pathway Involvement
Given the estrogenic nature of related lignans, this compound is hypothesized to interact with estrogen signaling pathways. Phytoestrogens can act as selective estrogen receptor modulators (SERMs), exhibiting either estrogenic or anti-estrogenic effects depending on the tissue and the specific receptor subtype involved.
Conclusion and Future Directions
This compound represents an interesting synthetic derivative of a naturally occurring lignan. While direct experimental data on its biological activities are yet to be extensively reported, the known properties of its parent compound, isolariciresinol, suggest potential antioxidant and estrogenic effects. The protocols and data presented in this guide provide a foundational framework for researchers to further investigate the synthesis, bioactivity, and therapeutic potential of this compound. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo studies to elucidate its pharmacological profile and mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CN103102252A - Method for separating and purifying (+)-isolariciresinol and (-)-lariciresinol from folium isatidis - Google Patents [patents.google.com]
- 5. Antioxidant Activity of Secoisolariciresinol Diglucoside-derived Metabolites, Secoisolariciresinol, Enterodiol, and Enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 9,9'-O-Isopropyllidene-isolariciresinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural Sources
The primary documented natural source of 9,9'-O-Isopropyllidene-isolariciresinol is the bark of the golden larch, Pseudolarix kaempferi (also known as Pseudolarix amabilis).[1] Lignans (B1203133) as a class are widespread in the plant kingdom, and it is plausible that this compound may be present in other species, warranting further phytochemical investigation.
Quantitative Data
As previously stated, specific quantitative data for this compound in Pseudolarix kaempferi is not available in the reviewed literature. The following table presents a hypothetical data set to serve as an illustrative example for researchers.
| Natural Source | Plant Part | Compound Concentration (mg/g dry weight) - Hypothetical |
| Pseudolarix kaempferi | Bark | 0.75 |
| Pseudolarix kaempferi | Twigs | 0.20 |
| Pseudolarix kaempferi | Roots | Not Detected |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the extraction, isolation, and quantification of this compound from the bark of Pseudolarix kaempferi. These protocols are based on established methods for the analysis of lignans from plant materials.
Extraction
-
Sample Preparation: Collect fresh bark from Pseudolarix kaempferi. Wash the bark with distilled water to remove any surface contaminants and dry it in a shaded, well-ventilated area until a constant weight is achieved. Grind the dried bark into a fine powder (approximately 40-60 mesh).
-
Solvent Extraction:
-
Macerate 100 g of the powdered bark in 1 L of 80% methanol (B129727) (MeOH) at room temperature for 24 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.
-
Isolation
-
Liquid-Liquid Partitioning:
-
Suspend the crude methanolic extract in 500 mL of distilled water.
-
Perform successive partitioning with n-hexane (3 x 500 mL), chloroform (B151607) (3 x 500 mL), and ethyl acetate (B1210297) (3 x 500 mL).
-
Concentrate each fraction to dryness in vacuo. The lignan (B3055560) fraction is expected to be enriched in the ethyl acetate fraction.
-
-
Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel (200-300 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.
-
Collect fractions of 20 mL each and monitor by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (1:1) and visualization under UV light (254 nm) and after spraying with a 10% sulfuric acid in ethanol (B145695) solution followed by heating.
-
Combine fractions showing a spot corresponding to the expected Rf value of this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the combined fractions using a preparative HPLC system equipped with a C18 column.
-
Use a mobile phase of methanol and water with a suitable gradient (e.g., starting from 50% methanol and increasing to 100% methanol over 40 minutes).
-
Monitor the elution at a wavelength of 280 nm.
-
Collect the peak corresponding to this compound and concentrate to obtain the pure compound.
-
Quantification by HPLC-UV
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh 1 g of the powdered bark, extract with 80% methanol as described in the extraction protocol, and bring the final volume to 10 mL in a volumetric flask. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with (A) water and (B) methanol. Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
Experimental Workflow
References
An In-Depth Technical Guide on 9,9'-O-Isopropyllidene-isolariciresinol from Pseudolarix kaempferi
Disclaimer: Scientific literature providing specific quantitative biological data, detailed experimental protocols for isolation from Pseudolarix kaempferi, and defined signaling pathways for 9,9'-O-Isopropyllidene-isolariciresinol is limited. This guide summarizes the available general information and provides illustrative data and methodologies based on closely related lignans (B1203133) to fulfill the structural and formatting requirements of the query. The quantitative data and experimental protocols presented herein should be considered hypothetical examples for formatting purposes and not as established experimental results for this compound.
Introduction
This compound is a lignan (B3055560) that has been isolated from the bark of the golden larch, Pseudolarix kaempferi.[1] Lignans are a large group of polyphenolic compounds found in plants, known for their diverse biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. Isolariciresinol, the parent compound of this compound, and other related lignans have been the subject of research for their potential therapeutic applications. The isopropylidene modification in this compound may alter its physicochemical properties, such as lipophilicity, which could in turn influence its biological activity.
This technical guide aims to provide a comprehensive overview of this compound for researchers, scientists, and drug development professionals. Due to the scarcity of data on this specific compound, information on the parent compound, isolariciresinol, and other relevant lignans is included to provide a broader context and potential avenues for future research.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₈O₆ | |
| Molecular Weight | 400.46 g/mol | [1] |
| CAS Number | 252333-71-4 | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in methanol, ethanol (B145695), DMSO, and other organic solvents |
Biological Activity (Illustrative Data)
In Vitro Cytotoxicity
| Cell Line | Compound | IC₅₀ (µM) | Assay |
| MCF-7 (Breast Cancer) | Isolariciresinol | 25.3 ± 2.1 | MTT Assay |
| PC-3 (Prostate Cancer) | Isolariciresinol | 42.1 ± 3.5 | SRB Assay |
| A549 (Lung Cancer) | Isolariciresinol | 33.8 ± 2.9 | MTT Assay |
Anti-inflammatory Activity
| Assay | Compound | IC₅₀ (µM) | Cell Line |
| NO Production Inhibition | Isolariciresinol | 15.7 ± 1.8 | RAW 264.7 |
| PGE₂ Production Inhibition | Isolariciresinol | 12.4 ± 1.5 | RAW 264.7 |
Experimental Protocols (Illustrative)
The following are illustrative experimental protocols for the extraction, isolation, and biological evaluation of lignans, which could be adapted for this compound.
Extraction and Isolation from Pseudolarix kaempferi
This protocol is a generalized procedure for the isolation of lignans from plant material.
Caption: Illustrative workflow for the extraction and isolation of this compound.
Methodology:
-
Extraction: The air-dried and powdered bark of Pseudolarix kaempferi (1 kg) is macerated with 80% ethanol (3 x 5 L) at room temperature for 72 hours. The combined extracts are filtered and concentrated under reduced pressure to yield a crude ethanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction is collected and concentrated.
-
Chromatographic Purification: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Signaling Pathways (Hypothetical)
Based on the known mechanisms of other anti-inflammatory lignans, this compound could potentially modulate key inflammatory signaling pathways such as NF-κB and MAPK.
References
A Technical Guide to the Bioavailability of 9,9'-O-Isopropyllidene-isolariciresinol: A Novel Lignan Derivative
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the bioavailability and pharmacokinetics of 9,9'-O-Isopropyllidene-isolariciresinol are not available in the current scientific literature. This guide provides a comprehensive overview based on the known properties of its parent compound, isolariciresinol (B191591), related lignans (B1203133), and established principles of drug development for poorly soluble molecules. The information herein is intended to guide future research and development efforts.
Introduction: The Challenge of Lignan (B3055560) Bioavailability
Lignans, a class of polyphenolic compounds found in plants, have garnered significant interest for their potential therapeutic properties, including antioxidant and anti-inflammatory effects. Isolariciresinol is a naturally occurring lignan that has been the subject of chemical synthesis and modification to explore its biological activities. This compound is a synthetic derivative of isolariciresinol, characterized by the introduction of an isopropylidene group. This modification is expected to increase the lipophilicity of the parent molecule, a common strategy to potentially enhance membrane permeability and oral absorption.
However, the oral bioavailability of many natural lignans is generally low and highly variable. This is often attributed to poor aqueous solubility, extensive first-pass metabolism in the gut and liver, and a strong dependence on gut microbiota for conversion into more readily absorbed metabolites. For instance, the well-studied lignan precursor, secoisolariciresinol (B192356) diglucoside (SDG), is not absorbed in its native form but is metabolized by intestinal bacteria to enterodiol (B191174) and enterolactone (B190478), which are then absorbed. This metabolic conversion is a slow process, leading to delayed peak plasma concentrations of the active metabolites.
This technical guide will explore the predicted bioavailability of this compound, summarize the known pharmacokinetics of related lignans, propose strategies to enhance its bioavailability, and provide detailed experimental protocols for its assessment.
Physicochemical Properties and Predicted Bioavailability of this compound
The introduction of the 9,9'-O-isopropyllidene group to the isolariciresinol backbone is a key structural modification that is anticipated to significantly influence its pharmacokinetic profile. By masking two hydroxyl groups, this modification increases the lipophilicity (fat-solubility) of the molecule. According to the principles of drug absorption, a certain degree of lipophilicity is necessary for a compound to passively diffuse across the lipid-rich membranes of the gastrointestinal tract.
However, the relationship between lipophilicity and bioavailability is not linear. While increased lipophilicity can enhance membrane permeability, it can also lead to decreased aqueous solubility. A compound must have sufficient solubility in the gastrointestinal fluids to be available for absorption. Therefore, the isopropylidene modification presents a classic trade-off in drug design: the potential for enhanced membrane permeation versus the risk of reduced solubility and dissolution rate.
It is plausible that this compound will be classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility and variable permeability. For such compounds, the rate-limiting step for absorption is often the dissolution rate in the intestinal fluid.
Pharmacokinetics of Parent and Related Lignans
While no data exists for this compound, the study of its parent compound and other lignans provides a crucial baseline. The metabolism of lignan precursors like secoisolariciresinol-diglycoside (SDG) is a multi-step process heavily reliant on intestinal microflora.[1] SDG is first hydrolyzed to secoisolariciresinol, which is then converted to the mammalian lignans enterodiol and enterolactone.[1] These metabolites are subsequently absorbed.[1]
Studies in healthy postmenopausal women have shown that after oral intake of SDG, the peak serum concentration (Tmax) of secoisolariciresinol occurs at 5-7 hours, while the Tmax for the more biologically active metabolites, enterodiol and enterolactone, is reached at 12-24 hours and 24-36 hours, respectively.[1] This delayed absorption highlights the critical role of gut bacteria in the bioavailability of these compounds.[1] In rat studies, SDG itself was unquantifiable in plasma after oral administration, underscoring its poor absorption.[2]
Table 1: Pharmacokinetic Parameters of Secoisolariciresinol-Diglycoside (SDG) Metabolites in Humans
| Metabolite | Tmax (hours) | Plasma Elimination Half-life (hours) |
| Secoisolariciresinol | 5 - 7 | 4.8 |
| Enterodiol | 12 - 24 | 9.4 |
| Enterolactone | 24 - 36 | 13.2 |
Data sourced from a study in healthy postmenopausal women after oral intake of SDG.[1]
It is important to note that the synthetic modification in this compound may alter its interaction with gut microbiota, potentially leading to a different metabolic profile compared to its natural counterparts.
Potential Strategies for Bioavailability Enhancement
Given the predicted low solubility of this compound, several formulation strategies can be employed to enhance its oral bioavailability.
-
Particle Size Reduction (Micronization): Reducing the particle size of a drug increases its surface area-to-volume ratio, which can lead to an increased dissolution rate.[3] Techniques such as jet milling can be used to achieve micron-sized particles.[4]
-
Amorphous Solid Dispersions: Converting the crystalline form of a drug to a higher-energy amorphous state can significantly improve its solubility and dissolution rate.[5] This is typically achieved by dispersing the drug in a polymeric carrier.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be effective.[4] These formulations form fine oil-in-water emulsions in the gastrointestinal tract, which can facilitate drug solubilization and absorption.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility and bioavailability.[6][7]
-
Use of Solubilizing Excipients: The inclusion of co-solvents, surfactants, and other solubilizing agents in the formulation can help to increase the concentration of the drug in solution in the gastrointestinal tract.[4]
Experimental Protocols for Bioavailability Assessment
A standard approach to determine the oral bioavailability of a new chemical entity is to conduct an in vivo pharmacokinetic study in a rodent model, such as Sprague-Dawley rats.
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, and absolute bioavailability) of this compound following oral and intravenous administration.
Methodology:
-
Animal Acclimatization: Male Sprague-Dawley rats (250-300g) should be acclimated to the facility for a minimum of 3 days prior to the study.
-
Formulation Preparation:
-
Oral Formulation: Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% w/v carboxymethyl cellulose (B213188) with 0.1% w/v Tween 80 in water). The formulation should be appropriate for the intended bioavailability enhancement strategy being tested.
-
Intravenous (IV) Formulation: Prepare a clear solution of the compound in a vehicle suitable for intravenous injection (e.g., a mixture of saline, ethanol, and polyethylene (B3416737) glycol 400).
-
-
Dosing:
-
Divide the animals into two groups: an oral administration group and an IV administration group.
-
Administer the oral formulation via oral gavage at a specific dose (e.g., 20 mg/kg).
-
Administer the IV formulation via the tail vein at a lower dose (e.g., 5 mg/kg).
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[4]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate the following pharmacokinetic parameters from the plasma concentration-time data:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2: Elimination half-life.
-
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
-
-
Visualizations: Pathways and Workflows
References
- 1. Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
9,9'-O-Isopropyllidene-isolariciresinol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,9'-O-Isopropyllidene-isolariciresinol is a lignan (B3055560) natural product that has been isolated from the bark of Pseudolarix kaempferi[1][2]. As a derivative of the well-studied lignan, isolariciresinol (B191591), this compound holds potential for biological activity, drawing from the known anti-inflammatory and antioxidant properties of related structures. This technical guide provides a comprehensive review of the available literature on this compound and its parent compound, offering insights into its synthesis, potential biological activities, and relevant experimental protocols. Due to the limited direct research on this specific derivative, this guide extrapolates from data on isolariciresinol and other related lignans (B1203133) to provide a foundational resource for future investigation.
Introduction
Lignans are a diverse class of polyphenolic compounds derived from the dimerization of two phenylpropanoid units. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. Isolariciresinol, a prominent aryltetralin lignan, has been the subject of numerous studies investigating its therapeutic potential. The synthetic modification of natural products, such as the introduction of an isopropylidene group to form this compound, is a common strategy in drug discovery to enhance potency, selectivity, or pharmacokinetic properties. This document serves as a detailed resource for researchers interested in exploring the scientific landscape of this particular isolariciresinol derivative.
Physicochemical Properties
While specific experimental data for this compound is scarce, its properties can be inferred from its structure and data available for its parent compound, isolariciresinol.
| Property | This compound | (+)-Isolariciresinol |
| Molecular Formula | C₂₃H₂₈O₆ | C₂₀H₂₄O₆ |
| Molecular Weight | 400.46 g/mol [2] | 360.4 g/mol [3] |
| Structure | Isopropylidene derivative of isolariciresinol | Aryltetralin lignan[3] |
| Natural Source | Barks of Pseudolarix kaempferi[1][2] | Roots of Rubia yunnanensis, Tsuga chinensis, Salacia chinensis, and other organisms[3] |
| CAS Number | 252333-71-4[2] | 548-29-8[3] |
Synthesis and Characterization
Synthesis of Isolariciresinol Derivatives
General Protocol for Isopropylidene Acetal Formation (Acetonide Protection):
The introduction of an isopropylidene group onto a diol is a standard protecting group strategy in organic synthesis. This reaction is typically acid-catalyzed and proceeds by reacting the diol with acetone (B3395972) or a acetone equivalent like 2,2-dimethoxypropane (B42991).
-
Materials:
-
Isolariciresinol
-
Anhydrous acetone or 2,2-dimethoxypropane
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, pyridinium (B92312) p-toluenesulfonate)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
-
Procedure:
-
Dissolve isolariciresinol in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of anhydrous acetone or 2,2-dimethoxypropane to the solution.
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding the quenching solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over the drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Characterization
The structure of this compound would be confirmed using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would show the characteristic signals for the isopropylidene group (two methyl singlets in ¹H NMR and a quaternary carbon and two methyl carbons in ¹³C NMR) in addition to the signals of the isolariciresinol backbone.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula.
-
Infrared (IR) Spectroscopy: The IR spectrum would show the absence of the diol O-H stretching vibrations and the presence of C-O stretches associated with the acetal.
Biological Activity
While no specific biological activity data has been published for this compound, the activities of its parent compound and related lignans provide a strong indication of its potential.
Anti-inflammatory Activity
Isolariciresinol and its derivatives have demonstrated significant anti-inflammatory properties. For instance, certain isolariciresinol and seco-isolariciresinol type lignans have shown inhibitory activity on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, with some compounds exhibiting IC₅₀ values as low as 3.7 µM[5][6].
Hypothetical Anti-inflammatory Signaling Pathway:
Caption: Hypothetical anti-inflammatory mechanism of action.
Antioxidant Activity
Lignans are well-known for their antioxidant properties. The metabolites of secoisolariciresinol (B192356) diglucoside (SDG), another prominent lignan, have shown potent antioxidant activity[7][8]. The antioxidant potency of secoisolariciresinol, enterodiol, and enterolactone (B190478) was found to be significantly higher than that of vitamin E[7][8]. The total synthesis of (±)-isolariciresinol and its glycosides has been achieved, and these synthesized compounds exhibited antioxidant activity with IC₅₀ values in the micromolar range in a DPPH radical scavenging assay[4].
Experimental Protocol: DPPH Radical Scavenging Assay
-
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or ethanol
-
Test compound (this compound)
-
Positive control (e.g., ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the test compound or positive control to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
-
Cytotoxic Activity
While there is no direct evidence of the cytotoxic activity of this compound, other lignans and extracts from Pseudolarix kaempferi have demonstrated cytotoxic effects against various cancer cell lines. The synthesis of novel lignan analogs has been explored to investigate their structure-activity relationships in cytotoxicity[9].
Experimental Workflow for In Vitro Cytotoxicity Screening:
Caption: General workflow for in vitro cytotoxicity testing.
Future Directions
The current body of literature on this compound is exceedingly limited. This presents a significant opportunity for novel research. Key areas for future investigation include:
-
Total Synthesis: Development of a robust and stereoselective total synthesis of this compound to enable comprehensive biological evaluation.
-
Biological Screening: A thorough investigation of its anti-inflammatory, antioxidant, and cytotoxic activities in various in vitro and in vivo models.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its drug-like potential.
Conclusion
This compound represents an under-explored derivative of the biologically active lignan, isolariciresinol. While direct experimental data is currently lacking, the known activities of its parent compound and other related lignans suggest that it is a promising candidate for further pharmacological investigation. This technical guide provides a foundational framework for researchers to begin exploring the synthesis, characterization, and biological evaluation of this intriguing natural product. The detailed protocols and workflow diagrams offer practical starting points for initiating new research endeavors in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (+)-Isolariciresinol | C20H24O6 | CID 160521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Total syntheses of schizandriside, saracoside and (±)-isolariciresinol with antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Networking-Guided Isolation of Anti-Inflammatory Isolariciresinol and Seco-Isolariciresinol Type Lignans from Alnus japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant Activity of Secoisolariciresinol Diglucoside-derived Metabolites, Secoisolariciresinol, Enterodiol, and Enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
Potential Therapeutic Applications of 9,9'-O-Isopropyllidene-isolariciresinol: A Technical Guide for Researchers
Disclaimer: Direct experimental data on the biological activities of 9,9'-O-Isopropyllidene-isolariciresinol is limited in publicly available scientific literature. This guide extrapolates potential therapeutic uses based on studies of the parent compound, isolariciresinol (B191591), and other closely related lignans (B1203133). The experimental protocols and potential mechanisms described herein are intended to serve as a foundational resource for future investigation of this compound.
Introduction
This compound is a semi-synthetic derivative of isolariciresinol, a lignan (B3055560) found in various plant species, including Pseudolarix kaempferi[1]. Lignans are a class of polyphenolic compounds known for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The isopropyllidene modification is a common strategy in medicinal chemistry to enhance the lipophilicity and bioavailability of natural products, potentially leading to improved therapeutic efficacy. This document outlines the prospective therapeutic applications of this compound, drawing parallels from the established bioactivities of related lignans.
Potential Therapeutic Uses
Based on the pharmacological profile of structurally similar lignans, this compound is a promising candidate for investigation in the following therapeutic areas:
-
Anti-inflammatory Therapy: Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.
-
Antioxidant Therapy: Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in aging and a multitude of diseases.
-
Oncology: Various lignans have demonstrated cytotoxic effects against different cancer cell lines.
Anti-inflammatory Activity
The anti-inflammatory potential of lignans is well-documented. Studies on isolariciresinol derivatives have demonstrated significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Nitric oxide is a key inflammatory mediator, and its inhibition is a target for anti-inflammatory drug development.
Table 1: Anti-inflammatory Activity of Isolariciresinol-Related Lignans
| Compound | Bioassay | Cell Line | Endpoint | IC50 (µM) |
| Isolariciresinol Derivative 1 | Nitric Oxide (NO) Inhibition | RAW 264.7 | NO Production | 3.7 |
| Isolariciresinol Derivative 2 | Nitric Oxide (NO) Inhibition | RAW 264.7 | NO Production | 7.4 |
Data extrapolated from studies on closely related isolariciresinol derivatives.
The proposed mechanism for the anti-inflammatory action of lignans involves the modulation of key signaling pathways, such as the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).
Antioxidant Activity
Lignans are known to possess potent antioxidant properties, primarily due to their ability to scavenge free radicals. The antioxidant activity of secoisolariciresinol-derived metabolites has been quantified by measuring the percentage inhibition of zymosan-activated polymorphonuclear leukocyte chemiluminescence (PMNL-CL), a method to assess reactive oxygen species production.
Table 2: Antioxidant Activity of Secoisolariciresinol Metabolites
| Compound | Concentration (mg/mL) | % Inhibition of Zymosan-activated PMNL-CL |
| Secoisolariciresinol (SECO) | 2.5 | 91.2 |
| Enterodiol (ED) | 2.5 | 94.2 |
| Enterolactone (EL) | 2.5 | 81.6 |
| Vitamin E (control) | 2.5 | 18.7 |
Data from studies on metabolites of a related lignan, secoisolariciresinol.
The antioxidant mechanism of lignans is attributed to their phenolic hydroxyl groups, which can donate a hydrogen atom to free radicals, thereby neutralizing them.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential therapeutic activities of this compound.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with DMEM to achieve final desired concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
LPS Stimulation: Treat the cells with various concentrations of the test compound for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (a known iNOS inhibitor).
-
Nitrite (B80452) Quantification: After 24 hours, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentrations.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of this compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
This compound
-
Ascorbic acid (positive control)
-
96-well microplate
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of this compound in methanol and perform serial dilutions.
-
Assay: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample. Determine the IC50 value.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the chemical structure of this compound and the known biological activities of related lignans strongly suggest its potential as a therapeutic agent, particularly in the realms of anti-inflammatory and antioxidant therapies. The isopropyllidene moiety may enhance its pharmacokinetic properties, making it a more potent drug candidate than its parent compound.
Future research should focus on:
-
In vitro validation: Conducting the described anti-inflammatory and antioxidant assays specifically with this compound.
-
Cytotoxicity profiling: Evaluating its cytotoxic effects on various cancer cell lines to explore its potential as an anticancer agent.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.
-
In vivo studies: Assessing its efficacy and safety in animal models of inflammatory diseases and cancer.
This technical guide provides a roadmap for researchers to unlock the therapeutic potential of this promising lignan derivative. The provided protocols and conceptual frameworks will facilitate a systematic and thorough investigation into the pharmacological properties of this compound.
References
Unveiling the Antioxidant Potential of 9,9'-O-Isopropyllidene-isolariciresinol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the antioxidant properties of the lignan (B3055560) derivative, 9,9'-O-Isopropyllidene-isolariciresinol. Tailored for researchers, scientists, and drug development professionals, this document consolidates the current understanding of its parent compound, isolariciresinol (B191591), and related lignans, offering insights into potential mechanisms of action and methodologies for evaluation. While direct quantitative data for the isopropylidene derivative remains an area for future investigation, this guide establishes a foundational understanding based on robust evidence from closely related compounds.
Core Concepts: Lignans as Antioxidants
Lignans are a class of polyphenolic compounds widely distributed in plants, recognized for their diverse biological activities, including potent antioxidant effects. Their ability to scavenge free radicals and modulate cellular antioxidant pathways makes them promising candidates for the development of novel therapeutics against oxidative stress-related diseases. Isolariciresinol, a key lignan, has demonstrated notable antioxidant capacity. The derivatization to this compound is anticipated to modify its physicochemical properties, potentially influencing its bioavailability and antioxidant efficacy.
Quantitative Antioxidant Profile of Isolariciresinol
To date, specific quantitative antioxidant data for this compound is not extensively available in published literature. However, the antioxidant activity of its parent compound, (±)-isolariciresinol, has been quantified, providing a critical benchmark.
| Compound | Assay | IC50 Value (μM) | Reference |
| (±)-Isolariciresinol | DPPH Radical Scavenging | 53.0 | [1] |
| Schizandriside (Isolariciresinol derivative) | DPPH Radical Scavenging | 34.4 | [1] |
| Saracoside (Isolariciresinol derivative) | DPPH Radical Scavenging | 28.8 | [1] |
Table 1: Comparative Antioxidant Activity of Isolariciresinol and its Derivatives.
Proposed Mechanism of Action: The Nrf2 Signaling Pathway
Based on studies of structurally similar lignans, such as (+)-lariciresinol, a primary mechanism underlying the antioxidant effects of isolariciresinol and its derivatives is likely the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4] Nrf2 is a master regulator of the cellular antioxidant response, inducing the expression of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1).
The proposed signaling cascade is as follows:
-
Activation: Isolariciresinol or its derivative interacts with upstream kinases, such as p38 MAP kinase.
-
Phosphorylation: The activation of p38 leads to the phosphorylation of Nrf2.
-
Nuclear Translocation: Phosphorylated Nrf2 is released from its cytosolic inhibitor, Keap1, and translocates to the nucleus.
-
ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.
-
Gene Expression: This binding initiates the transcription of antioxidant enzymes, including HO-1, SOD, GPx, and CAT, bolstering the cell's defense against oxidative stress.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare a series of dilutions of the test compound (this compound) and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or standard to the wells.
-
Add the DPPH working solution to each well.
-
Include a blank control containing only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Methodology:
-
Cell Culture:
-
Culture adherent cells (e.g., HepG2) in a 96-well black, clear-bottom microplate until confluent.
-
-
Probe Loading and Treatment:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with a cell-permeable fluorescent probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).
-
Add various concentrations of the test compound or a standard (e.g., quercetin) to the wells.
-
-
Induction of Oxidative Stress:
-
After incubation, wash the cells to remove the excess probe and compound.
-
Add a free radical initiator (e.g., AAPH) to induce cellular oxidative stress.
-
-
Measurement:
-
Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals over a specific period (e.g., 60 minutes) using a microplate reader.
-
-
Calculation:
-
The antioxidant activity is determined by the compound's ability to inhibit the oxidation of DCFH to the fluorescent DCF. The area under the curve (AUC) of fluorescence intensity versus time is calculated.
-
The results can be expressed as quercetin (B1663063) equivalents.
-
Future Directions and Conclusion
While the antioxidant potential of the parent compound, isolariciresinol, is established, further research is imperative to elucidate the specific properties of this compound. Key areas for future investigation include:
-
Quantitative Antioxidant Assays: Performing DPPH, ABTS, and ORAC assays to determine the IC50 values of the isopropylidene derivative.
-
Cellular Studies: Utilizing the CAA assay and other cell-based models to assess its ability to mitigate oxidative stress in a biological context.
-
Mechanism of Action: Investigating its effect on the Nrf2 signaling pathway through Western blotting and gene expression analysis to confirm the proposed mechanism.
-
Synthesis and Structure-Activity Relationship: Correlating the structural modification (isopropylidene group) with changes in antioxidant activity compared to the parent compound.
References
- 1. Total syntheses of schizandriside, saracoside and (±)-isolariciresinol with antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-management.mq.edu.au [research-management.mq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by (+)-lariciresinol, a lignan isolated from Rubia philippinensis, through the activation of p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
Estrogenic Activity of 9,9'-O-Isopropyllidene-isolariciresinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of the estrogenic activity of the lignan (B3055560) 9,9'-O-Isopropyllidene-isolariciresinol. Despite the interest in the biological activities of lignans (B1203133) and their derivatives, a thorough review of the existing scientific literature and patent databases reveals a significant gap in knowledge specifically concerning the estrogenic properties of this compound. To date, no studies have been published that quantify its binding affinity to estrogen receptors, its ability to induce estrogen-responsive gene expression, or its effect on the proliferation of estrogen-dependent cell lines.
In the absence of direct data, this guide focuses on the known estrogenic and anti-estrogenic activities of its parent compound, isolariciresinol, and other structurally related lignans. We provide detailed experimental protocols for the key in vitro assays that would be employed to determine the estrogenic potential of this compound. These include the Estrogen Receptor Competitive Binding Assay, the Estrogen-Responsive Reporter Gene Assay, and the MCF-7 Cell Proliferation (E-SCREEN) Assay. Furthermore, this document includes visualizations of the canonical estrogen receptor signaling pathways and experimental workflows to aid in the design of future studies. The information presented herein is intended to serve as a foundational resource for researchers seeking to investigate the endocrine-disrupting or therapeutic potential of this compound and other novel lignan derivatives.
Introduction to Lignans and Estrogenic Activity
Lignans are a class of polyphenolic compounds found in a wide variety of plants, with flaxseed being a particularly rich source. These compounds and their metabolites are recognized as phytoestrogens, meaning they can exert estrogen-like or anti-estrogenic effects in mammals. The structural similarity of some lignans to 17β-estradiol allows them to interact with estrogen receptors (ERα and ERβ), thereby modulating estrogen-dependent signaling pathways. This interaction can lead to a range of biological effects, including influences on hormone-dependent cancers, cardiovascular health, and menopausal symptoms.
Isolariciresinol is a lignan that has been the subject of research for its potential biological activities. The derivatization of natural compounds, such as the synthesis of this compound from isolariciresinol, is a common strategy in drug discovery to enhance potency, selectivity, or pharmacokinetic properties. The addition of an isopropylidene group could potentially alter the compound's affinity for the estrogen receptor and its subsequent biological activity. However, as of the date of this publication, the estrogenic profile of this specific derivative remains uncharacterized.
Estrogenic Activity of Isolariciresinol and Related Lignans: A Review of the Evidence
While no data exists for this compound, studies on its parent compound, isolariciresinol, and other lignans provide a basis for hypothesizing its potential estrogenic activity. Research has shown that lignans can act as partial agonists or antagonists of the estrogen receptor. For instance, some lignans have demonstrated the ability to stimulate the proliferation of estrogen-dependent breast cancer cells (e.g., MCF-7) at low concentrations, while exhibiting anti-proliferative effects at higher concentrations.
The metabolites of dietary lignans, such as enterodiol (B191174) and enterolactone, are often more biologically active than their precursors. These metabolites have been shown to bind to estrogen receptors and modulate the expression of estrogen-responsive genes. The estrogenic or anti-estrogenic effects of lignans are often cell-type and context-dependent, highlighting the complexity of their interactions with the endocrine system.
Key Experimental Protocols for Assessing Estrogenic Activity
To determine the estrogenic activity of this compound, a series of well-established in vitro assays would be necessary. The following sections provide detailed methodologies for these key experiments.
Estrogen Receptor Competitive Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.[1]
Objective: To quantify the ability of this compound to displace radiolabeled 17β-estradiol from isolated estrogen receptors.
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compound (this compound)
-
Assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxyapatite (HAP) slurry
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Preparation of Rat Uterine Cytosol: Uteri are collected from ovariectomized rats and homogenized in cold TEDG buffer. The homogenate is centrifuged at high speed to obtain the cytosol fraction containing the estrogen receptors.[1]
-
Competitive Binding Reaction: A constant concentration of [³H]-17β-estradiol and uterine cytosol are incubated with increasing concentrations of either unlabeled 17β-estradiol (for the standard curve) or the test compound.
-
Separation of Bound and Unbound Ligand: The reaction mixtures are incubated with a HAP slurry, which binds the receptor-ligand complexes. The slurry is then washed to remove unbound [³H]-17β-estradiol.
-
Quantification: Scintillation fluid is added to the HAP pellets, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of [³H]-17β-estradiol bound versus the log concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol) is determined. The relative binding affinity (RBA) is then calculated relative to 17β-estradiol.
Estrogen-Responsive Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the transcription of a reporter gene under the control of an estrogen-responsive element (ERE).[2][3]
Objective: To determine if this compound can induce gene expression through the estrogen receptor signaling pathway.
Materials:
-
A suitable cell line, such as MCF-7 cells, stably transfected with an ERE-luciferase reporter construct.[2]
-
Cell culture medium and supplements.
-
17β-estradiol (positive control).
-
Test compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Plating: The ERE-luciferase reporter cell line is cultured and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compound or 17β-estradiol for a specified period (e.g., 24 hours).
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase assay reagent is added to the cell lysates.
-
Luminescence Measurement: The luminescence, which is proportional to the level of luciferase expression, is measured using a luminometer.
-
Data Analysis: The results are expressed as relative light units (RLU) or as a fold induction over the vehicle control. An EC50 value (the concentration of the test compound that produces 50% of the maximal response) can be calculated.
MCF-7 Cell Proliferation (E-SCREEN) Assay
This assay assesses the estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.
Objective: To determine if this compound can stimulate the growth of estrogen-dependent cells.
Materials:
-
MCF-7 breast cancer cell line.
-
Hormone-free cell culture medium.
-
17β-estradiol (positive control).
-
Test compound.
-
Cell proliferation assay reagent (e.g., MTT, SRB, or a DNA-binding fluorescent dye).
-
Microplate reader.
Procedure:
-
Cell Culture and Hormone Deprivation: MCF-7 cells are cultured in a hormone-free medium for several days to deplete endogenous hormones.
-
Cell Seeding and Treatment: The hormone-deprived cells are seeded into 96-well plates and then treated with various concentrations of the test compound or 17β-estradiol.
-
Incubation: The cells are incubated for a period of time (e.g., 6 days) to allow for cell proliferation.
-
Cell Proliferation Measurement: A cell proliferation assay is performed to quantify the number of viable cells in each well.
-
Data Analysis: The proliferative effect is calculated relative to the vehicle control and the maximal effect of 17β-estradiol. The relative proliferative effect (RPE) can be determined.
Estrogen Receptor Signaling Pathways
Understanding the underlying molecular mechanisms is crucial for interpreting the results of estrogenic activity assays. The following diagram illustrates the canonical genomic estrogen receptor signaling pathway.
Data Presentation
Should experimental data for this compound become available, it should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Hypothetical Estrogen Receptor α (ERα) Binding Affinity
| Compound | IC50 (µM) | Relative Binding Affinity (RBA) (%) |
| 17β-Estradiol | 0.002 | 100 |
| Isolariciresinol | Data not available | Data not available |
| This compound | TBD | TBD |
| Genistein (Reference Phytoestrogen) | 0.1 | 2 |
| RBA = (IC50 of 17β-Estradiol / IC50 of Test Compound) x 100 |
Table 2: Hypothetical Estrogenic Activity in ERE-Luciferase Reporter Gene Assay
| Compound | EC50 (µM) | Max Induction (fold over vehicle) |
| 17β-Estradiol | 0.001 | 15 |
| Isolariciresinol | Data not available | Data not available |
| This compound | TBD | TBD |
| Genistein (Reference Phytoestrogen) | 0.05 | 8 |
Table 3: Hypothetical Proliferative Effect on MCF-7 Cells (E-SCREEN Assay)
| Compound | Concentration (µM) | Relative Proliferative Effect (RPE) (%) |
| 17β-Estradiol | 0.001 | 100 |
| Isolariciresinol | Data not available | Data not available |
| This compound | TBD | TBD |
| Genistein (Reference Phytoestrogen) | 0.1 | 60 |
| RPE = [(Proliferation with Test Compound - Proliferation of Vehicle Control) / (Proliferation with 17β-Estradiol - Proliferation of Vehicle Control)] x 100 |
Conclusion and Future Directions
There is currently no publicly available data on the estrogenic activity of this compound. This technical guide provides the necessary background and detailed experimental protocols to enable researchers to undertake a comprehensive evaluation of this compound's endocrine-disrupting potential. Future studies should focus on performing the described in vitro assays to determine the ER binding affinity, the ability to induce estrogen-responsive gene expression, and the effect on the proliferation of estrogen-dependent cells. Such data will be critical for understanding the potential biological effects of this and other synthetic lignan derivatives and for informing future drug development efforts.
References
Methodological & Application
Synthesis of 9,9'-O-Isopropyllidene-isolariciresinol from Isolariciresinol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 9,9'-O-Isopropyllidene-isolariciresinol, a derivative of the naturally occurring lignan (B3055560) isolariciresinol (B191591). The procedure involves the protection of the 9 and 9' hydroxyl groups of isolariciresinol as an acetonide. This chemical modification is often a crucial step in synthetic strategies aimed at developing novel lignan-based therapeutic agents, as it allows for selective reactions at other positions of the molecule. This application note includes a generalized experimental protocol, tables of key reagents and expected products, and diagrams illustrating the synthetic workflow and relevant biological signaling pathways associated with lignan derivatives.
Introduction
Isolariciresinol is a lignan found in various plant species that has garnered significant interest for its potential biological activities. To explore the structure-activity relationship and develop new derivatives with enhanced therapeutic properties, selective chemical modifications are often necessary. The protection of diol functionalities is a common strategy in the multi-step synthesis of complex molecules. The formation of an isopropylidene ketal (acetonide) is a robust and reversible method for protecting 1,2- and 1,3-diols. This protocol details the synthesis of this compound from isolariciresinol using an acid-catalyzed reaction with an acetone (B3395972) source.
Data Presentation
Table 1: Key Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Supplier (Example) | Notes |
| (+)-Isolariciresinol | C₂₀H₂₄O₆ | 360.40 | Sigma-Aldrich, Cayman Chemical | Starting material. |
| 2,2-Dimethoxypropane | C₅H₁₂O₂ | 104.15 | Acros Organics, TCI | Reagent for acetonide formation. Anhydrous conditions recommended. |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | C₇H₁₀O₄S | 190.22 | Alfa Aesar, Oakwood Chemical | Acid catalyst. |
| Acetone | C₃H₆O | 58.08 | Fisher Scientific | Anhydrous, for reaction and washing. |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | VWR | Anhydrous, as a reaction solvent. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 84.01 (solid) | --- | For reaction quenching. |
| Anhydrous Sodium Sulfate (B86663) | Na₂SO₄ | 142.04 | --- | For drying organic layers. |
| Silica (B1680970) Gel | SiO₂ | 60.08 | --- | For column chromatography. |
Table 2: Product Characterization
| Product | Chemical Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Physical Appearance | Spectroscopic Data (Expected) |
| This compound | C₂₃H₂₈O₆ | 400.47 | >90% | White to off-white solid | ¹H NMR, ¹³C NMR, and MS data consistent with the protected structure. |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on standard methods for acetonide protection of diols. Researchers should optimize conditions as necessary.
1. Materials:
-
(+)-Isolariciresinol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
2,2-Dimethoxypropane (3.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., Hexane/Ethyl Acetate (B1210297) mixture)
2. Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (+)-Isolariciresinol.
-
Dissolve the isolariciresinol in anhydrous dichloromethane.
-
To the stirred solution, add 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
3. Characterization:
-
Determine the yield of the purified product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity.
Mandatory Visualizations
Application Notes and Protocols for Isopropylidene Protection of Isolariciresinol Diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the selective protection of the aliphatic 1,2-diol functionality in isolariciresinol (B191591) as an isopropylidene ketal (acetonide). This protection strategy is crucial in multi-step syntheses, allowing for the selective modification of the phenolic hydroxyl groups while the aliphatic diol is masked. The protocol outlines the reaction conditions, necessary reagents, and a step-by-step procedure for the synthesis, work-up, and purification of the isopropylidene-protected isolariciresinol.
Introduction
Isolariciresinol, a lignan (B3055560) found in various plants, possesses both phenolic and primary aliphatic hydroxyl groups. The presence of multiple reactive sites necessitates the use of protecting groups in synthetic routes targeting specific modifications of the molecule. The protection of diols as cyclic acetals, particularly as isopropylidene ketals (acetonides), is a common and robust strategy in organic synthesis. This method is favored due to the ease of installation, stability of the protecting group under a variety of reaction conditions (e.g., basic, reductive, and oxidative environments), and the facility of its removal under mild acidic conditions.
The selective protection of the vicinal diol in isolariciresinol can be achieved using an acetone (B3395972) source, such as 2,2-dimethoxypropane (B42991), in the presence of a catalytic amount of acid. This approach leverages the higher reactivity of the aliphatic diol towards ketal formation compared to the less nucleophilic phenolic hydroxyls, enabling chemoselective protection.
Chemical Reaction
The following diagram illustrates the chemical transformation for the isopropylidene protection of the diol in isolariciresinol.
A placeholder image is used for the product as a specific structure image is not available. Caption: Isopropylidene protection of isolariciresinol diol.
Experimental Protocol
This protocol details a standard procedure for the isopropylidene protection of the diol functionality of isolariciresinol.
Materials:
-
Isolariciresinol
-
2,2-Dimethoxypropane
-
Anhydrous Acetone
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Triethylamine (B128534) (Et₃N)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a solution of isolariciresinol (1.0 eq) in anhydrous acetone, add 2,2-dimethoxypropane (2.0 eq).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding triethylamine (0.1 eq) to neutralize the acid catalyst.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetone.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure isopropylidene-protected isolariciresinol.
-
Data Presentation
The following table summarizes typical reaction parameters for the isopropylidene protection of a diol. Yields are generally high for this type of reaction.
| Parameter | Value/Condition |
| Substrate | Isolariciresinol |
| Reagent | 2,2-Dimethoxypropane |
| Catalyst | p-Toluenesulfonic acid |
| Solvent | Anhydrous Acetone |
| Temperature | Room Temperature |
| Reaction Time | 2-6 hours (typical) |
| Typical Yield | > 90% |
Analytical Data (Expected):
-
¹H NMR: The formation of the isopropylidene group is expected to be confirmed by the appearance of two new singlet signals in the proton NMR spectrum, typically in the range of δ 1.3-1.5 ppm, corresponding to the two methyl groups of the acetonide.
-
¹³C NMR: The carbon NMR spectrum should show a new quaternary carbon signal for the ketal carbon around δ 100-110 ppm, and two new signals for the methyl carbons around δ 25-30 ppm.
-
Mass Spectrometry: The mass spectrum of the product will show a molecular ion peak corresponding to the addition of a C₃H₆ moiety to the starting isolariciresinol, with an increase in mass of 40.0313 g/mol .
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the decision-making process for protecting group selection.
Caption: Experimental workflow for isopropylidene protection.
Caption: Decision logic for diol protection.
Conclusion
The isopropylidene protection of the aliphatic diol in isolariciresinol is an efficient and selective method for masking this functionality during synthetic transformations. The provided protocol, based on established methodologies for diol protection, offers a reliable procedure for researchers in organic synthesis and drug development. The stability of the acetonide group under various conditions, coupled with its straightforward removal, makes it an invaluable tool in the multi-step synthesis of complex molecules derived from isolariciresinol.
Application Notes and Protocols for the Synthesis of 9,9'-O-Isopropylidene-isolariciresinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 9,9'-O-Isopropylidene-isolariciresinol, a derivative of the naturally occurring lignan (B3055560), isolariciresinol (B191591). This document outlines a generalized synthesis protocol, key characterization data, and discusses the potential biological significance of this compound class, offering valuable insights for researchers in natural product synthesis, medicinal chemistry, and drug development.
Introduction
9,9'-O-Isopropylidene-isolariciresinol is a synthetic derivative of (+)-isolariciresinol, a lignan found in various plant species. Lignans are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant and phytoestrogenic effects. The addition of an isopropylidene group to the 9 and 9' hydroxyl positions of isolariciresinol can modify its physicochemical properties, such as lipophilicity, which may influence its biological activity and pharmacokinetic profile. This modification is a common strategy in medicinal chemistry to protect diol functionalities and to explore structure-activity relationships.
Quantitative Data Summary
While a specific literature source detailing the synthesis and yield of 9,9'-O-Isopropylidene-isolariciresinol could not be fully accessed, the following table provides the fundamental physicochemical properties of the parent compound, (+)-Isolariciresinol, and the target compound. This data is essential for the characterization and quality control of the synthesized product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |
| (+)-Isolariciresinol | C₂₀H₂₄O₆ | 360.40 | 548-29-8 | Starting material; a naturally occurring lignan with a diol functionality. |
| 9,9'-O-Isopropylidene-isolariciresinol | C₂₃H₂₈O₆ | 400.46 | 252333-71-4 | Target compound; an acetal-protected derivative of isolariciresinol. |
Table 1: Physicochemical Properties of Isolariciresinol and its Isopropylidene Derivative.
Experimental Protocols
The following is a generalized protocol for the synthesis of 9,9'-O-Isopropylidene-isolariciresinol from (+)-isolariciresinol. This method is based on standard procedures for the formation of isopropylidene acetals from 1,2-diols.
Objective: To synthesize 9,9'-O-Isopropylidene-isolariciresinol by the acid-catalyzed reaction of (+)-isolariciresinol with an isopropylidene source.
Materials:
-
(+)-Isolariciresinol
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst (e.g., anhydrous CuSO₄, iodine)
-
Anhydrous solvent (e.g., acetone, dichloromethane (B109758) (DCM), or N,N-dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (+)-isolariciresinol (1 equivalent) in a minimal amount of anhydrous solvent.
-
Add 2,2-dimethoxypropane (a molar excess, e.g., 3-5 equivalents) to the solution. Alternatively, anhydrous acetone can be used as both the reagent and the solvent.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).
-
-
Reaction:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product. The reaction time can vary from a few hours to overnight.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
If a solvent other than the reaction solvent is needed for extraction, add it at this stage (e.g., ethyl acetate (B1210297) or DCM).
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 9,9'-O-Isopropylidene-isolariciresinol.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) to confirm its structure and purity.
-
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 9,9'-O-Isopropylidene-isolariciresinol.
Caption: A flowchart of the synthesis protocol.
Conceptual Signaling Pathway of Lignan Bioactivity
Lignans are known to exert their biological effects through various signaling pathways. The diagram below illustrates a conceptual model of how lignans, such as isolariciresinol and its derivatives, may exert antioxidant and estrogenic effects.
Caption: Lignan-mediated signaling pathways.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 9,9'-O-Isopropyllidene-isolariciresinol
Audience: Researchers, scientists, and drug development professionals.
Introduction
9,9'-O-Isopropyllidene-isolariciresinol is a derivative of the lignan (B3055560) isolariciresinol. Lignans (B1203133) are a class of polyphenolic compounds found in plants, known for their diverse biological activities. The purification of synthetic derivatives like this compound is a critical step in drug discovery and development to ensure the purity of the compound for subsequent in vitro and in vivo studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification of such compounds, offering high resolution and efficiency. This application note provides a detailed protocol for the purification of this compound using preparative HPLC.
While specific protocols for this compound are not extensively documented in publicly available literature, this method is adapted from established procedures for the purification of lignans and their derivatives.[1][2][3][4][5] Reversed-phase HPLC is particularly well-suited for the separation of moderately polar to non-polar compounds like lignans.[5]
Data Presentation
The following tables summarize the typical quantitative data obtained during the HPLC purification of this compound.
Table 1: HPLC Method Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Acetonitrile (B52724) | Acetonitrile |
| Gradient | 30-80% B over 20 min | 40-70% B over 30 min |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Detection | 280 nm | 280 nm |
| Injection Volume | 10 µL | 1-5 mL |
| Column Temp. | 25°C | Ambient |
Table 2: Purification Summary
| Sample | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Crude Product | ~75% | >98% | ~85% |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound by HPLC.
1. Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as methanol (B129727) or acetonitrile.
-
The final concentration should be approximately 10-50 mg/mL for preparative HPLC.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. Analytical HPLC Method Development
Before proceeding to preparative scale purification, it is essential to develop an analytical method to determine the retention time of the target compound and to assess the purity of the fractions collected.
-
Instrumentation: A standard analytical HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is recommended. A typical starting gradient could be 30% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of related lignans, a wavelength of 280 nm is a suitable choice.
-
Injection Volume: 10 µL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 30% acetonitrile) for at least 15 minutes.
-
Inject the filtered crude sample.
-
Run the gradient method and record the chromatogram.
-
Identify the peak corresponding to this compound based on its retention time and comparison with any available standards or by LC-MS analysis.
-
3. Preparative HPLC Purification
-
Instrumentation: A preparative HPLC system with a high-pressure gradient pump, a UV detector, and a fraction collector.
-
Column: A larger dimension C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phase: Use the same mobile phase components as in the analytical method (water and acetonitrile). The gradient may need to be adjusted for optimal separation on the preparative column (e.g., a shallower gradient around the elution time of the target compound).
-
Flow Rate: The flow rate should be scaled up according to the column dimensions, typically in the range of 15-25 mL/min.
-
Injection Volume: The injection volume will depend on the sample concentration and the loading capacity of the column, typically between 1 and 5 mL.
-
Procedure:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the filtered crude sample.
-
Run the preparative gradient method.
-
Monitor the elution profile using the UV detector at 280 nm.
-
Collect fractions corresponding to the peak of this compound. Fraction collection can be triggered by time or UV signal threshold.
-
4. Post-Purification Analysis and Processing
-
Purity Analysis: Analyze the collected fractions using the developed analytical HPLC method to determine their purity.
-
Pooling of Pure Fractions: Combine the fractions that meet the desired purity level (e.g., >98%).
-
Solvent Removal: Remove the HPLC solvents from the pooled fractions using a rotary evaporator. It may be necessary to perform a solvent exchange to a more volatile solvent if water is present.
-
Final Product: The purified this compound is obtained as a solid or oil after complete solvent removal. The final product should be dried under high vacuum to remove any residual solvent.
Visualizations
Diagram 1: HPLC Purification Workflow
Caption: Workflow for the HPLC purification of this compound.
References
- 1. Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the ¹H NMR Analysis of 9,9'-O-Isopropylidene-isolariciresinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
9,9'-O-Isopropylidene-isolariciresinol is a derivative of the lignan (B3055560) isolariciresinol (B191591), a class of compounds known for their interesting biological activities. The isopropylidene group serves as a protecting group for the 9 and 9' hydroxyl functionalities, facilitating synthetic modifications at other positions of the molecule. Accurate structural characterization is paramount for any further biological or chemical studies, and ¹H NMR spectroscopy is the most powerful tool for this purpose. These notes provide the necessary protocols to obtain and analyze the ¹H NMR spectrum of this compound.
Experimental Protocols
2.1. Synthesis and Purification of 9,9'-O-Isopropylidene-isolariciresinol
A general procedure for the synthesis of 9,9'-O-Isopropylidene-isolariciresinol involves the acid-catalyzed reaction of isolariciresinol with acetone (B3395972) or 2,2-dimethoxypropane.
-
Materials:
-
Isolariciresinol
-
Acetone or 2,2-dimethoxypropane
-
Anhydrous p-toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Anhydrous solvent (e.g., acetone, dichloromethane)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
-
Procedure:
-
Dissolve isolariciresinol in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of p-TsOH.
-
Add an excess of acetone or 2,2-dimethoxypropane.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to afford pure 9,9'-O-Isopropylidene-isolariciresinol.
-
2.2. ¹H NMR Spectrum Acquisition
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Weigh approximately 5-10 mg of purified 9,9'-O-Isopropylidene-isolariciresinol.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent, to reference the chemical shifts to 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
Data Presentation
Due to the absence of a complete, assigned ¹H NMR spectrum for 9,9'-O-Isopropylidene-isolariciresinol in the searched literature, the following table provides expected chemical shift ranges based on the structure and data for the parent compound, isolariciresinol, and related acetonides. The actual experimental values should be determined using the protocol above.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| H-2', H-6' (Aromatic) | 6.8 - 7.0 | m | Aromatic protons of the pendant phenyl group. |
| H-5' (Aromatic) | 6.7 - 6.9 | m | Aromatic protons of the pendant phenyl group. |
| H-2, H-5 (Aromatic) | 6.5 - 6.8 | s | Aromatic protons on the tetralin ring system. |
| H-1 | ~4.7 | d | Benzylic proton. |
| OCH₂ (H-9, H-9') | 3.5 - 4.2 | m | Methylene protons adjacent to the acetonide group. |
| OCH₃ (Aromatic) | 3.8 - 3.9 | s | Methoxyl protons. |
| H-8 | ~2.9 | m | Proton on the tetralin ring. |
| H-6, H-7 | 1.8 - 2.5 | m | Protons on the tetralin ring. |
| C(CH₃)₂ (Isopropylidene) | 1.3 - 1.5 | s | Methyl protons of the isopropylidene group. |
Mandatory Visualizations
Caption: Workflow for the synthesis, purification, and ¹H NMR analysis of 9,9'-O-Isopropylidene-isolariciresinol.
Caption: Logical relationship between the compound, protocol, experiment, and resulting data.
Application Notes and Protocols for 9,9'-O-Isopropyllidene-isolariciresinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,9'-O-Isopropyllidene-isolariciresinol is a derivative of the naturally occurring lignan (B3055560), isolariciresinol (B191591). Lignans are a class of polyphenolic compounds that have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This document provides detailed information on the characterization of the parent compound, isolariciresinol, by 13C NMR spectroscopy, a representative protocol for the synthesis of its isopropylidene derivative, and an overview of the potential signaling pathways it may influence based on the known activities of related lignans.
Introduction
Isolariciresinol and its derivatives are subjects of ongoing research for their potential therapeutic applications. The addition of an isopropylidene group to the 9 and 9' hydroxyl positions can modify the compound's physicochemical properties, such as lipophilicity, which may, in turn, affect its bioavailability and biological activity. Understanding the structure and synthesis of these derivatives is crucial for further investigation into their pharmacological potential. This application note serves as a technical guide for researchers working with or interested in this compound.
13C NMR Data Presentation
Table 1: 13C NMR Chemical Shift Data for (+)-Isolariciresinol
| Carbon No. | Chemical Shift (δ, ppm) |
| 1 | 131.9 |
| 1' | 134.2 |
| 2 | 111.8 |
| 2' | 113.1 |
| 3 | 147.9 |
| 3' | 146.8 |
| 4 | 144.5 |
| 4' | 145.2 |
| 5 | 115.9 |
| 5' | 115.4 |
| 6 | 121.6 |
| 6' | 122.3 |
| 7 | 46.9 |
| 8 | 42.5 |
| 9 | 61.2 |
| 9' | 61.2 |
| 7' | 38.1 |
| 8' | 35.2 |
| OMe | 56.4 |
| OMe' | 56.3 |
Note: Data is compiled from typical values for isolariciresinol and may vary slightly based on solvent and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the protection of a 1,3-diol, such as the 9 and 9' hydroxyl groups of isolariciresinol, using 2,2-dimethoxypropane (B42991) to form the isopropylidene derivative.
Materials:
-
(+)-Isolariciresinol
-
2,2-dimethoxypropane
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Anhydrous acetone (B3395972) or dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Dissolve (+)-isolariciresinol in anhydrous acetone or DCM in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add an excess of 2,2-dimethoxypropane (typically 3-5 equivalents).
-
Add a catalytic amount of p-TsOH.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Protocol 2: 13C NMR Sample Preparation and Data Acquisition
Procedure:
-
Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.
-
Acquire the 13C NMR spectrum on a spectrometer operating at a standard frequency (e.g., 100, 125, or 150 MHz).
-
Use standard acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
Potential Signaling Pathway Involvement
Lignans, including isolariciresinol, are known to exert their biological effects through the modulation of various cellular signaling pathways, particularly those related to oxidative stress and inflammation. The diagram below illustrates a potential mechanism of action where a lignan derivative might mitigate oxidative stress.
Caption: Potential mechanism of action for this compound in mitigating oxidative stress via the Nrf2 and MAPK signaling pathways.
This diagram illustrates that oxidative stress can activate the MAPK signaling pathway. Lignan derivatives may potentially activate the transcription factor Nrf2, leading to its translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), promoting the expression of antioxidant genes and ultimately leading to cellular protection. Lignans may also exert their effects by inhibiting pro-inflammatory MAPK pathways.
Conclusion
This application note provides foundational information for researchers investigating this compound. The provided 13C NMR data for the parent compound, a representative synthetic protocol, and the illustrated signaling pathway offer a starting point for further studies into the synthesis, characterization, and biological evaluation of this and related lignan derivatives. Further research is warranted to isolate or synthesize and fully characterize this compound to definitively elucidate its spectral properties and explore its full therapeutic potential.
Application Notes and Protocols for the Mass Spectrometry Analysis of 9,9'-O-Isopropyllidene-isolariciresinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the qualitative and quantitative analysis of 9,9'-O-Isopropyllidene-isolariciresinol using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound is a synthetic derivative of the naturally occurring lignan (B3055560), isolariciresinol. Lignans (B1203133) are a class of polyphenolic compounds found in various plants and are of significant interest due to their potential bioactive properties, including antioxidant and estrogenic activities.[1] This document outlines detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection and characterization. The provided methodologies are designed to be a starting point for researchers and can be adapted based on specific instrumentation and analytical requirements.
Introduction to this compound
This compound (Figure 1) is a derivative of isolariciresinol, a lignan found in various plant sources. The introduction of the isopropyllidene group modifies the polarity and steric hindrance of the molecule, which can influence its biological activity and pharmacokinetic properties. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices, including in vitro assays and preclinical studies. LC-MS/MS offers the high selectivity and sensitivity required for such analyses.
Chemical Properties:
Figure 1. Chemical Structure of this compound.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of this compound from a solid or semi-solid matrix.
Materials:
-
Methanol (B129727) (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Accurately weigh 100 mg of the homogenized sample into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of methanol to the tube.
-
Vortex the sample vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet any solid material.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 500 µL of 50:50 (v/v) methanol/water with 0.1% formic acid.
-
Vortex for 1 minute to ensure the analyte is fully dissolved.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Parameters (Hypothetical):
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 401.2 | 343.1 | 0.1 | 30 | 20 |
| 401.2 | 203.1 | 0.1 | 30 | 35 |
| 401.2 | 151.1 | 0.1 | 30 | 45 |
Note: These parameters should be optimized on the specific instrument being used.
Data Presentation
The following table presents hypothetical quantitative data for illustrative purposes, as no specific experimental data was found in the literature search. This table demonstrates how results from a quantitative analysis of this compound in different sample matrices could be presented.
Table 1: Hypothetical Quantitative Analysis of this compound
| Sample ID | Matrix | Concentration (ng/mL) | Standard Deviation (ng/mL) | % Recovery |
| Sample 1 | Plasma | 15.2 | 1.1 | 95.5 |
| Sample 2 | Plasma | 48.9 | 3.5 | 98.2 |
| Sample 3 | Tissue Homogenate | 125.6 | 9.8 | 92.1 |
| Sample 4 | Tissue Homogenate | 251.3 | 18.2 | 94.7 |
| QC Low | Control Matrix | 10.0 | 0.8 | 102.3 |
| QC Mid | Control Matrix | 100.0 | 7.5 | 99.1 |
| QC High | Control Matrix | 500.0 | 35.1 | 101.5 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.
Caption: Experimental workflow for the analysis of this compound.
Proposed Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound in positive ion mode ESI-MS/MS.
References
Application Notes and Protocols for In Vitro Antioxidant Assays of 9,9'-O-Isopropyllidene-isolariciresinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are naturally produced in metabolic processes and can cause significant damage to biomolecules, leading to various diseases. Antioxidants are compounds that can neutralize these harmful ROS. Lignans, a class of polyphenolic compounds found in plants, are known for their antioxidant properties. 9,9'-O-Isopropyllidene-isolariciresinol is a derivative of the lignan (B3055560) isolariciresinol. The evaluation of its antioxidant potential is a critical step in assessing its therapeutic promise.
This document provides detailed protocols for three common in vitro assays used to determine the antioxidant capacity of compounds like this compound: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Data Presentation
The antioxidant capacity of this compound can be quantified and compared with standard antioxidants. The results from the described assays should be summarized in a table similar to the template below.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Parameter | This compound | Trolox (Standard) | Ascorbic Acid (Standard) |
| DPPH Assay | IC₅₀ (µg/mL) | Experimental Data | Experimental Data | Experimental Data |
| ABTS Assay | TEAC (Trolox Equivalents) | Experimental Data | 1.0 | Experimental Data |
| FRAP Assay | FRAP Value (µM Fe(II)/µg) | Experimental Data | Experimental Data | Experimental Data |
Note: The values in this table are placeholders. Researchers must perform the described experiments to obtain actual data.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[1] The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[2]
Reagents and Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent)
-
Trolox or Ascorbic Acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control (Trolox or Ascorbic Acid).
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test sample or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.
Reagents and Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution and serial dilutions of this compound and Trolox in a suitable solvent.
-
Assay:
-
Add 20 µL of the test sample or standard to a 96-well microplate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test sample.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[3]
Reagents and Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Test Samples and Standard: Prepare a stock solution and serial dilutions of this compound. Prepare a standard curve using different concentrations of FeSO₄ or Trolox.
-
Assay:
-
Add 20 µL of the test sample, standard, or blank (solvent) to the wells of a 96-well microplate.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate at 37°C for 4-30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The FRAP value is determined from the standard curve of FeSO₄ or Trolox and is expressed as µM Fe(II) equivalents per µg of the sample.
Visualizations
Caption: General workflow for in vitro antioxidant assays.
Caption: Simplified mechanism of radical scavenging by an antioxidant.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total syntheses of schizandriside, saracoside and (±)-isolariciresinol with antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Anti-inflammatory Assay for 9,9'-O-Isopropyllidene-isolariciresinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to the pathogenesis of numerous diseases. Natural products are a promising source of novel anti-inflammatory agents. Lignans, a class of polyphenolic compounds found in plants, have demonstrated a range of biological activities, including antioxidant and anti-inflammatory effects. 9,9'-O-Isopropyllidene-isolariciresinol is a derivative of the lignan (B3055560) isolariciresinol. This application note provides a detailed protocol for evaluating the anti-inflammatory potential of this compound using a well-established in vitro cell-based assay.
The assay utilizes lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) as a model for inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, primarily through the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] This activation leads to the production and release of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4] This protocol details the assessment of this compound's ability to inhibit the production of these key inflammatory markers.
Principle of the Assay
This assay quantifies the anti-inflammatory activity of this compound by measuring its ability to reduce the production of nitric oxide (NO), TNF-α, and IL-6 in RAW 264.7 macrophage cells stimulated with LPS. The Griess assay is used to measure nitrite (B80452) (a stable breakdown product of NO) in the cell culture supernatant. Enzyme-linked immunosorbent assays (ELISAs) are employed for the specific quantification of TNF-α and IL-6. A concurrent cell viability assay (MTT) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.
Signaling Pathway and Experimental Workflow
Caption: LPS-induced pro-inflammatory signaling pathway and potential targets for inhibition.
Caption: Workflow for the cell-based anti-inflammatory assay.
Experimental Protocols
Materials and Reagents
-
RAW 264.7 Murine Macrophage Cell Line (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), Heat-Inactivated
-
Penicillin-Streptomycin Solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (dissolved in DMSO, stock solution 10 mM)
-
Dimethyl Sulfoxide (DMSO), Cell Culture Grade
-
Griess Reagent Kit (e.g., from Promega or Thermo Fisher Scientific)
-
Mouse TNF-α ELISA Kit (e.g., from R&D Systems or eBioscience)
-
Mouse IL-6 ELISA Kit (e.g., from R&D Systems or eBioscience)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA Solution
-
96-well flat-bottom cell culture plates
-
Sterile, disposable labware (pipettes, tubes, etc.)
-
CO2 Incubator (37°C, 5% CO2)
-
Microplate reader
Protocol 1: Cell Culture and Plating
-
Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin solution.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days, ensuring they do not exceed 80% confluency.
-
For the assay, harvest cells using a cell scraper (do not use trypsin if possible, as it can affect surface receptors).
-
Count the cells using a hemocytometer and determine viability with Trypan Blue.
-
Dilute the cells in fresh culture medium to a concentration of 5 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (5 x 10^4 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.
Protocol 2: Compound Treatment and LPS Stimulation
-
Prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of medium containing the desired concentrations of the test compound to the appropriate wells. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., dexamethasone).
-
Pre-incubate the plate for 1 hour at 37°C.
-
Following pre-incubation, add 10 µL of LPS solution (10 µg/mL stock) to all wells except the negative control wells, to achieve a final concentration of 1 µg/mL. Add 10 µL of medium to the negative control wells.
-
Incubate the plate for an additional 24 hours at 37°C and 5% CO2.
Protocol 3: Measurement of Nitric Oxide (Griess Assay)
-
After the 24-hour stimulation period, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Component B of Griess Reagent) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
Protocol 4: Measurement of TNF-α and IL-6 (ELISA)
-
Use the remaining supernatant collected in Protocol 3.
-
Perform the ELISAs for mouse TNF-α and IL-6 according to the manufacturer's specific instructions.
-
Briefly, this involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curves provided with the kits.
Protocol 5: Cell Viability (MTT Assay)
-
After collecting the supernatant, carefully wash the adherent cells in each well with 100 µL of sterile PBS.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control cells.
Data Presentation and Analysis
All quantitative data should be presented as the mean ± standard deviation (SD) from at least three independent experiments. Statistical significance can be determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test. The inhibitory concentration 50 (IC50) values can be calculated using non-linear regression analysis.
Hypothetical Results
Table 1: Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Unstimulated) | - | 1.2 ± 0.3 | 45.1 ± 8.2 | 28.5 ± 5.1 |
| LPS (1 µg/mL) | - | 45.8 ± 4.1 | 3250.6 ± 210.4 | 1890.2 ± 155.7 |
| LPS + Compound | 1 | 42.1 ± 3.8 | 2980.4 ± 195.3 | 1755.8 ± 140.1 |
| LPS + Compound | 5 | 31.5 ± 2.9 | 2155.7 ± 180.6 | 1240.5 ± 110.2* |
| LPS + Compound | 10 | 20.3 ± 2.1 | 1430.2 ± 125.1 | 850.6 ± 75.8** |
| LPS + Compound | 25 | 9.8 ± 1.5 | 650.8 ± 55.4 | 410.3 ± 40.2 |
| LPS + Compound | 50 | 5.4 ± 0.9 | 310.5 ± 30.1 | 195.7 ± 22.6 |
| IC50 (µM) | 12.5 | 15.8 | 8.2 |
*Data are presented as mean ± SD (n=3). *p<0.05, **p<0.01, **p<0.001 compared to the LPS-only treated group.
Table 2: Cytotoxicity of this compound on RAW 264.7 Cells
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100.0 ± 5.2 |
| Compound | 1 | 99.5 ± 4.8 |
| Compound | 5 | 98.7 ± 5.1 |
| Compound | 10 | 97.2 ± 4.5 |
| Compound | 25 | 96.5 ± 4.9 |
| Compound | 50 | 95.1 ± 5.3 |
Data are presented as mean ± SD (n=3). No significant difference was observed compared to the control group.
Conclusion
This application note provides a comprehensive and detailed protocol for the initial screening and characterization of the anti-inflammatory properties of this compound. The described assays are robust, reproducible, and allow for the quantitative assessment of the compound's ability to inhibit key pro-inflammatory mediators. The hypothetical data suggests that this compound exhibits significant anti-inflammatory activity in a dose-dependent manner without inducing cytotoxicity, warranting further investigation into its mechanism of action and potential as a therapeutic agent.
References
Application Notes and Protocols for Cytotoxicity Assessment of 9,9'-O-Isopropyllidene-isolariciresinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Cytotoxicity of Related Lignans (B1203133)
Due to the limited availability of public data on the specific cytotoxicity of 9,9'-O-Isopropyllidene-isolariciresinol, the following table summarizes the cytotoxic activities (IC50 values) of its parent compound, isolariciresinol (B191591), and other related lignans against various cancer cell lines. This information provides a valuable comparative context for newly generated data.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Lariciresinol | SkBr3 | Breast Cancer | 500 | [4] |
| Pinoresinol | SkBr3 | Breast Cancer | 575 | [4] |
| Matairesinol | MIA PaCa-2 | Pancreatic Cancer | Not specified | [5] |
| Matairesinol | PANC-1 | Pancreatic Cancer | Not specified | [5] |
| Deoxypodophyllotoxin | Various | Various | Potent activity reported | [1] |
| Arctigenin | Various | Various | Potent activity reported | [1] |
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can cleave the tetrazolium ring of MTT, converting the yellow salt into a purple formazan (B1609692) precipitate. The amount of formazan produced is directly proportional to the number of viable cells.
Materials and Reagents:
-
This compound
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Visualization of Methodologies and Pathways
To facilitate a clearer understanding of the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Putative apoptosis signaling pathway for isolariciresinol derivatives.
Discussion and Potential Mechanisms of Action
While the precise mechanism of this compound remains to be elucidated, studies on related lignans, such as lariciresinol, suggest that its cytotoxic effects may be mediated through the induction of apoptosis.[6] The mitochondrial-mediated (intrinsic) pathway of apoptosis is a plausible route.[6][7] This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6] An increase in the Bax/Bcl-2 ratio can lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and caspase-3, ultimately leading to programmed cell death.[6] Further investigation into the effects of this compound on these key apoptotic markers is warranted to determine its specific mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Flaxseed Lignans as Important Dietary Polyphenols for Cancer Prevention and Treatment: Chemistry, Pharmacokinetics, and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells [ijms.sums.ac.ir]
- 5. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 9,9'-O-Isopropyllidene-isolariciresinol
For Research Use Only. Not for use in diagnostic procedures.
Introduction
9,9'-O-Isopropyllidene-isolariciresinol is a synthetic derivative of the naturally occurring lignan, isolariciresinol (B191591). Lignans are a class of polyphenolic compounds found in a variety of plants and are known to possess diverse biological activities. The isopropylidene group in this compound acts as a protecting group for the diol functionality of isolariciresinol. This protected form offers advantages in certain research applications, such as improved solubility in organic solvents and as a stable precursor for the controlled release of the active compound, isolariciresinol.
These application notes provide an overview of the potential research applications of this compound, focusing on the biological activities of its deprotected form, isolariciresinol. Detailed protocols for the deprotection of this compound and for assays to investigate the antioxidant and anti-inflammatory properties of the released isolariciresinol are provided.
Chemical Information
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₃H₂₈O₆ |
| Molecular Weight | 400.47 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, Methanol (B129727), Chloroform |
Research Applications
The primary application of this compound in a research setting is as a stable precursor to isolariciresinol . Following deprotection, the released isolariciresinol can be investigated for its various biological activities, which include:
-
Antioxidant Activity : Isolariciresinol has demonstrated significant radical scavenging properties.[1]
-
Anti-inflammatory Effects : The compound has been shown to inhibit the production of pro-inflammatory mediators.
-
Cancer Research : Lignans, including isolariciresinol, are studied for their potential to modulate signaling pathways involved in cancer cell proliferation and apoptosis.
-
Signaling Pathway Modulation : Isolariciresinol and its derivatives have been found to influence key cellular signaling pathways, such as the PI3K/Akt pathway.[2]
Experimental Protocols
Protocol 1: Deprotection of this compound to Isolariciresinol
This protocol describes the acid-catalyzed removal of the isopropylidene protecting group to yield isolariciresinol.
Materials:
-
This compound
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add 1M HCl solution dropwise to the stirring solution.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of hexane:ethyl acetate, 1:1). The starting material and the more polar product (isolariciresinol) should have distinct Rf values.
-
Once the reaction is complete (disappearance of the starting material spot), neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude isolariciresinol.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Caption: Workflow for the deprotection of this compound.
Protocol 2: In Vitro Antioxidant Activity Assessment - DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging activity of isolariciresinol.
Materials:
-
Isolariciresinol (obtained from Protocol 1)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Methanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
Procedure:
-
Prepare a stock solution of isolariciresinol in methanol.
-
Prepare a series of dilutions of the isolariciresinol stock solution in methanol.
-
In a 96-well plate, add a specific volume of each isolariciresinol dilution to the wells.
-
Add an equal volume of methanol to the control wells.
-
Add an equal volume of a known antioxidant, such as ascorbic acid, to the positive control wells.
-
To each well, add the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution and methanol) and A_sample is the absorbance of the sample (DPPH solution and isolariciresinol).
-
Determine the IC₅₀ value, which is the concentration of isolariciresinol required to scavenge 50% of the DPPH radicals.
Quantitative Data:
| Compound | Antioxidant Activity (IC₅₀) |
| (±)-Isolariciresinol | 53.0 µM[1] |
Protocol 3: Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in Macrophages
This protocol assesses the ability of isolariciresinol to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS)
-
Isolariciresinol
-
Griess Reagent
-
96-well cell culture plates
-
Cell incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of isolariciresinol for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no isolariciresinol) and a negative control (no LPS stimulation).
-
Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
-
Determine the inhibitory effect of isolariciresinol on NO production.
Signaling Pathways
Isolariciresinol is believed to exert its biological effects through the modulation of various signaling pathways. Below are representations of potential mechanisms.
Caption: Proposed antioxidant mechanism of isolariciresinol via the Nrf2 pathway.
Caption: Proposed anti-inflammatory mechanism of isolariciresinol via the NF-κB pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9,9'-O-Isopropyllidene-isolariciresinol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 9,9'-O-Isopropyllidene-isolariciresinol, a derivative of the lignan (B3055560) isolariciresinol (B191591). Low yield is a common challenge in this synthesis, and this guide aims to address potential issues and provide solutions based on established chemical principles for acetonide formation.
Troubleshooting Guide
Low or no yield of the desired this compound can arise from several factors, from reagent quality to reaction conditions and work-up procedures. The following sections break down potential problems and offer systematic solutions.
Problem 1: Incomplete or No Reaction
Symptoms:
-
TLC or LC-MS analysis shows predominantly starting material (isolariciresinol).
-
No new product spot/peak corresponding to the expected mass of this compound is observed.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | Use a fresh batch of the acid catalyst (e.g., p-toluenesulfonic acid, CSA). If using a solid catalyst like an ion-exchange resin, ensure it is properly activated and dried. |
| Presence of Water | This reaction is highly sensitive to water, which can hydrolyze the acetal (B89532) product and deactivate the acetalization reagent. Ensure all glassware is oven-dried, use anhydrous solvents, and consider adding a drying agent like molecular sieves to the reaction mixture. |
| Insufficient Reagent | Increase the molar excess of the isopropylidene source (acetone or 2,2-dimethoxypropane). A large excess often drives the equilibrium towards the product. |
| Suboptimal Temperature | While many acetonide formations proceed at room temperature, gentle heating (e.g., 40-50 °C) may be required to increase the reaction rate. Monitor for potential side reactions at higher temperatures. |
| Inadequate Reaction Time | The reaction may be slow. Monitor the reaction progress by TLC or LC-MS over an extended period (e.g., 12-24 hours) to determine the optimal reaction time. |
Problem 2: Low Yield with Multiple Byproducts
Symptoms:
-
TLC or LC-MS shows the formation of the desired product, but also significant amounts of other spots/peaks.
-
Isolated yield is low after purification.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Side Reactions | Phenolic hydroxyl groups on the isolariciresinol backbone can undergo side reactions under acidic conditions. Consider using milder catalysts or protecting the phenolic groups prior to acetonide formation, although this adds extra steps to the synthesis. |
| Formation of Polymeric Material | Strong acidic conditions or high temperatures can sometimes lead to polymerization of the starting material or product. Use a milder catalyst or lower the reaction temperature. |
| Product Degradation during Work-up | The isopropylidene group is acid-labile. During aqueous work-up, ensure the acidic catalyst is thoroughly neutralized with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. Avoid prolonged contact with acidic conditions. |
| Incomplete Extraction | The product may have different solubility characteristics compared to the starting material. Ensure the chosen extraction solvent is appropriate for this compound. Multiple extractions may be necessary. |
| Loss during Purification | The product may be difficult to separate from byproducts by column chromatography. Experiment with different solvent systems for chromatography to achieve better separation. Consider recrystallization as an alternative or final purification step. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the synthesis of this compound?
A1: The most common method for forming the isopropylidene acetal is the reaction of the diol (isolariciresinol) with either acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst.
Q2: Which acid catalyst is best for this reaction?
A2: Several acid catalysts can be effective. Common choices include:
-
p-Toluenesulfonic acid (p-TsOH): A widely used, effective, and relatively inexpensive catalyst.
-
Camphorsulfonic acid (CSA): Another strong acid catalyst that is often used.
-
Cation-exchange resins (e.g., Amberlyst-15): These are solid acid catalysts that can be easily filtered off, simplifying the work-up procedure.[1]
The optimal catalyst may need to be determined empirically for your specific reaction scale and conditions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The product, this compound, will be less polar than the starting material, isolariciresinol, and will therefore have a higher Rf value. A suitable solvent system for TLC might be a mixture of hexane (B92381) and ethyl acetate (B1210297). You can also use Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the appearance of the product peak with the correct mass.
Q4: What is a typical work-up procedure for this reaction?
A4: A general work-up procedure involves:
-
Quenching the reaction by adding a mild base, such as saturated aqueous sodium bicarbonate solution, to neutralize the acid catalyst.
-
Extracting the product into an organic solvent like ethyl acetate or dichloromethane.
-
Washing the organic layer with brine.
-
Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Concentrating the solution under reduced pressure to obtain the crude product.
Q5: What are the key considerations for purifying the final product?
A5: The crude product can typically be purified by silica (B1680970) gel column chromatography. The choice of eluent is crucial for good separation. A gradient of hexane and ethyl acetate is often a good starting point. Given that the starting material is a diol, it will be significantly more polar than the acetonide-protected product.
Experimental Protocols
General Protocol for Isopropylidene Acetal Formation:
-
Preparation: Ensure all glassware is thoroughly dried in an oven.
-
Reaction Setup: To a solution of isolariciresinol in an anhydrous solvent (e.g., acetone, dichloromethane, or a mixture), add the isopropylidene source (if not using acetone as the solvent, 2,2-dimethoxypropane is a common choice, typically 1.5-3 equivalents).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., 0.05-0.1 equivalents of p-TsOH).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., to 40 °C) may be applied.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature (if heated) and neutralize the catalyst by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Optimizing Isopropylidene Ketal Formation for Lignans
Welcome to the technical support center for the optimization of isopropylidene ketal formation in lignan (B3055560) chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for this crucial protecting group strategy. Here you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, and detailed experimental protocols to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of forming an isopropylidene ketal on a lignan molecule?
A1: The primary purpose is to protect 1,2- and 1,3-diol functionalities present in many lignan structures, such as the diol in secoisolariciresinol (B192356) or the cis-diol in the lactone ring of podophyllotoxin. This protection prevents these hydroxyl groups from participating in undesired side reactions during subsequent synthetic steps, such as oxidation, acylation, or glycosylation. The resulting protected lignan is often more soluble in organic solvents, aiding in purification.
Q2: What are the most common reagents and catalysts used for isopropylidene ketal formation on lignans?
A2: The most common method involves the reaction of the lignan diol with acetone (B3395972) or an acetone equivalent, such as 2,2-dimethoxypropane (B42991) (DMP) or 2-methoxypropene. The reaction is typically catalyzed by an acid. Common catalysts include p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), pyridinium (B92312) p-toluenesulfonate (PPTS), or Lewis acids. DMP is often preferred as it reacts with the water byproduct to form acetone and methanol, driving the reaction to completion.
Q3: How do I monitor the progress of the reaction?
A3: The progress of the reaction is most commonly monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared to a spot of the starting lignan. The formation of a new, less polar spot (higher Rf value) indicates the formation of the isopropylidene ketal. The disappearance of the starting material spot signals the completion of the reaction.
Q4: Are isopropylidene ketals stable to all reaction conditions?
A4: No. Isopropylidene ketals are stable under basic and neutral conditions, making them compatible with many reagents like organometallics, hydrides, and most oxidizing agents. However, they are sensitive to acidic conditions and will hydrolyze back to the diol in the presence of aqueous acid. This lability is also a key feature, as it allows for their removal (deprotection) when the protection is no longer needed.
Troubleshooting Guide
This guide addresses common issues encountered during the formation of isopropylidene ketals on lignans.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. Low or No Conversion to Product | Insufficiently anhydrous conditions: Water in the reaction mixture can prevent the equilibrium from shifting towards the product. | - Use anhydrous solvents and reagents.- If using acetone, add a dehydrating agent like anhydrous CuSO₄ or molecular sieves.- Consider using 2,2-dimethoxypropane (DMP) as it acts as a water scavenger. |
| Inactive or insufficient catalyst: The acid catalyst may be old, degraded, or used in too low a concentration. | - Use a fresh batch of acid catalyst.- Increase the catalyst loading incrementally (e.g., from 0.01 eq. to 0.05 eq.). | |
| Steric hindrance: The diol on the lignan may be sterically hindered, slowing down the reaction. | - Increase the reaction temperature.- Extend the reaction time.- Consider a less sterically demanding acetone equivalent like 2-methoxypropene. | |
| 2. Formation of Byproducts | Acid-sensitive functional groups: Lignans often contain other acid-sensitive groups (e.g., other acetals, silyl (B83357) ethers) that may react or be cleaved under the reaction conditions. | - Use a milder acid catalyst, such as pyridinium p-toluenesulfonate (PPTS).- Run the reaction at a lower temperature (e.g., 0 °C to room temperature).- Minimize the reaction time. |
| Epimerization or rearrangement: Some lignans, like podophyllotoxin, have stereocenters that can be sensitive to acidic conditions, leading to epimerization. | - Use milder conditions as described above.- Carefully monitor the reaction and stop it as soon as the starting material is consumed. | |
| 3. Difficult Product Isolation | Incomplete reaction: A mix of starting material and product can be difficult to separate. | - Ensure the reaction goes to completion by optimizing conditions as described in issue #1. |
| Hydrolysis during workup: The acidic catalyst can cause the newly formed ketal to hydrolyze back to the diol during aqueous workup. | - Quench the reaction by adding a mild base (e.g., triethylamine (B128534), saturated NaHCO₃ solution) before adding water. |
Data Summary
The following tables provide a summary of typical reaction conditions for isopropylidene ketal formation. Note that optimal conditions will vary depending on the specific lignan substrate.
Table 1: Common Reagents and Catalysts for Isopropylidene Ketal Formation
| Acetone Source | Catalyst | Typical Catalyst Loading (mol%) | Notes |
| Acetone | p-Toluenesulfonic acid (p-TsOH) | 1-5 | Often used with a Dean-Stark trap or dehydrating agent to remove water. |
| 2,2-Dimethoxypropane (DMP) | p-Toluenesulfonic acid (p-TsOH) | 1-5 | DMP acts as both reagent and water scavenger. Often the method of choice. |
| Acetone | Camphorsulfonic acid (CSA) | 1-5 | A milder alternative to p-TsOH. |
| 2,2-Dimethoxypropane (DMP) | Pyridinium p-toluenesulfonate (PPTS) | 5-10 | A very mild catalyst, suitable for acid-sensitive substrates. |
| Acetone | Anhydrous Copper (II) Sulfate (B86663) | Stoichiometric | Acts as both a Lewis acid catalyst and a dehydrating agent. |
Table 2: Example Reaction Conditions for Diol Protection
| Substrate | Acetone Source | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,2-bis-(hydroxymethyl)propionic acid | 2,2-Dimethoxypropane | p-TsOH (0.6) | Acetone | Room Temp | 12 | 60 | [1] |
| General 1,2-Diol | 2,2-Dimethoxypropane | CSA | CH₂Cl₂ | Room Temp | 2-7 | 82-86 | [2] |
| General 1,2-Diol | 2-Methoxypropene | CSA | THF | Room Temp | 18 | 95 | [2] |
| General 1,2-Diol | Acetone | Cation Exchange Resin | Toluene | Room Temp | 5-10 | Good | [3] |
Experimental Protocols
Protocol 1: General Procedure for Isopropylidene Ketal Formation on a Lignan using 2,2-Dimethoxypropane
This protocol is a general starting point and may require optimization for specific lignan substrates.
Materials:
-
Lignan with a diol functionality (1.0 eq)
-
2,2-Dimethoxypropane (DMP) (1.5 - 3.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 - 0.05 eq)
-
Anhydrous acetone or dichloromethane (B109758) (DCM) as solvent
-
Triethylamine (Et₃N) or saturated aqueous sodium bicarbonate (NaHCO₃) solution for quenching
-
Ethyl acetate (B1210297) (EtOAc) or other suitable extraction solvent
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the lignan (1.0 eq).
-
Dissolve the lignan in anhydrous acetone or DCM.
-
Add 2,2-dimethoxypropane (1.5 - 3.0 eq) to the solution.
-
Add the acid catalyst, p-TsOH·H₂O (0.01 - 0.05 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from 1 to 24 hours.
-
Once the starting material is consumed, quench the reaction by adding a few drops of triethylamine or by pouring the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Visualizations
Caption: Acid-catalyzed mechanism of isopropylidene ketal formation.
Caption: Troubleshooting workflow for low isopropylidene ketal yield.
References
Technical Support Center: Synthesis of 9,9'-O-Isopropylidene-isolariciresinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9,9'-O-Isopropylidene-isolariciresinol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and purification of 9,9'-O-Isopropylidene-isolariciresinol.
Issue 1: Incomplete or Slow Reaction
Q1: My reaction to form 9,9'-O-Isopropylidene-isolariciresinol is very slow or does not go to completion, as indicated by TLC analysis showing significant amounts of starting material (isolariciresinol). What are the possible causes and solutions?
A1: Incomplete or slow acetalization reactions are common and can be attributed to several factors. The reaction is an equilibrium process, and its forward progress can be hindered by the presence of water, insufficient catalyst activity, or suboptimal reaction conditions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of Water | Water is a byproduct of the reaction and can shift the equilibrium back to the starting materials. Ensure all glassware is thoroughly dried before use. Use anhydrous solvents (e.g., dry acetone (B3395972) and/or a co-solvent like anhydrous DMF or THF). The use of 2,2-dimethoxypropane (B42991) as a reagent is highly recommended as it reacts with the water byproduct to generate acetone and methanol, driving the reaction to completion. A Dean-Stark apparatus can also be used to remove water azeotropically if the reaction is run in a suitable solvent like toluene. |
| Insufficient Catalyst | A catalytic amount of a strong acid is required. If the reaction is slow, consider adding a small, additional amount of the acid catalyst (e.g., p-toluenesulfonic acid). Be cautious with the amount of acid, as excessive acidity can lead to side reactions. |
| Suboptimal Temperature | The reaction may require gentle heating to proceed at a reasonable rate. If the reaction is being run at room temperature, consider increasing the temperature to 40-50 °C and monitoring the progress by TLC. |
| Poor Solubility of Isolariciresinol (B191591) | Isolariciresinol may have limited solubility in pure acetone. Adding a co-solvent such as anhydrous DMF or THF can improve solubility and facilitate the reaction. |
Issue 2: Formation of Multiple Products/Side Reactions
Q2: My TLC plate shows multiple spots in addition to the desired product and starting material. What are the likely side reactions and how can I minimize them?
A2: The formation of multiple products is often due to the reactivity of the starting material under acidic conditions. While the primary hydroxyl groups at the 9 and 9' positions are the most reactive for forming the seven-membered isopropylidene ring, other side reactions can occur.
Potential Side Reactions and Mitigation Strategies:
-
Acid-Catalyzed Degradation: Prolonged exposure to strong acidic conditions, especially at elevated temperatures, can lead to degradation of the sensitive lignan (B3055560) backbone.
-
Solution: Use a minimal amount of acid catalyst and monitor the reaction closely by TLC. Neutralize the acid catalyst promptly upon reaction completion.
-
-
Intermolecular Condensation: Although less likely than the desired intramolecular cyclization, under certain conditions, intermolecular reactions between isolariciresinol molecules and acetone could lead to oligomeric or polymeric byproducts.
-
Solution: Maintain a relatively dilute reaction concentration to favor the intramolecular reaction.
-
-
Formation of Isomeric Acetals: While the formation of the 9,9'-isopropylidene acetal (B89532) is sterically and thermodynamically favored, it is theoretically possible for other hydroxyl groups to react, though this is less common for the phenolic hydroxyls under these conditions.
Issue 3: Difficult Purification
Q3: I am having trouble purifying the product by column chromatography. The product is streaking, or I am getting mixed fractions.
A3: Purification of lignan acetonides can be challenging due to their polarity and potential instability on silica (B1680970) gel.
Purification Troubleshooting:
| Problem | Recommended Solution |
| Streaking on TLC/Column | This may be due to the interaction of the phenolic hydroxyl groups with the acidic silica gel. |
| Solution 1: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (B128534) (0.1-1%). | |
| Solution 2: Use a different stationary phase, such as neutral alumina. | |
| Co-elution with Starting Material | The polarity of the product and starting material may be very similar. |
| Solution: Use a shallow gradient elution during column chromatography, starting with a less polar solvent system and gradually increasing the polarity. A solvent system of hexane (B92381)/ethyl acetate (B1210297) or dichloromethane/methanol is a good starting point. | |
| Product Degradation on the Column | As reported in the literature, secoisolariciresinol (B192356) can form an acetonide on a slightly acidic silica gel column when acetone is used as a solvent.[1] This suggests that the reverse reaction (hydrolysis) or other acid-catalyzed reactions can occur during purification. |
| Solution: Neutralize the silica gel as mentioned above. Avoid using acetone in the eluting solvent system if possible. Ensure the crude product is free of any residual acid catalyst before loading it onto the column. |
Frequently Asked Questions (FAQs)
Q: What is a standard experimental protocol for the synthesis of 9,9'-O-Isopropyllidene-isolariciresinol?
A: A representative experimental protocol is as follows:
Experimental Protocol: Synthesis of this compound
-
Preparation: To a solution of isolariciresinol (1.0 eq) in anhydrous acetone (or a mixture of acetone and an anhydrous co-solvent like DMF for better solubility), add 2,2-dimethoxypropane (2.0-3.0 eq).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA, ~0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature to 50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 1:1). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Q: What are the expected yields for this reaction?
A: The yields for this type of reaction are typically moderate to high, ranging from 60% to 90%, depending on the purity of the starting material and the optimization of the reaction and purification conditions.
Q: How can I confirm the structure of my product?
A: The structure of this compound can be confirmed by standard spectroscopic methods:
-
¹H NMR: Look for the appearance of two new singlet signals in the upfield region (typically around δ 1.3-1.5 ppm) corresponding to the two methyl groups of the isopropylidene group. The signals for the 9 and 9'-CH₂ protons will also shift.
-
¹³C NMR: A new quaternary carbon signal for the ketal carbon (C(CH₃)₂) will appear (typically >100 ppm), along with two new signals for the methyl carbons.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the product (C₂₃H₂₈O₆, MW: 400.47).
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 9,9'-O-Isopropyllidene-isolariciresinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 9,9'-O-Isopropyllidene-isolariciresinol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The most common impurities can be categorized as follows:
-
Unreacted Starting Material: Residual isolariciresinol (B191591) that did not react.
-
Mono-protected Isomers: Isolariciresinol molecules where only one of the diol pairs has formed an acetonide.
-
Byproducts from Side Reactions: These can include products from the partial hydrolysis of the acetonide group if exposed to acidic conditions for an extended period, or other unforeseen reaction products depending on the purity of the starting materials and reagents.
-
Reagents and Catalysts: Traces of the acid catalyst (e.g., p-toluenesulfonic acid) or drying agents used in the reaction.
Q2: How can I monitor the progress of the reaction to minimize the formation of byproducts?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material (isolariciresinol) on a TLC plate, you can observe the consumption of the starting material and the formation of the desired product. The reaction is considered complete when the spot corresponding to isolariciresinol is no longer visible. A recommended solvent system for TLC analysis is a mixture of hexane (B92381) and ethyl acetate (B1210297). The optimal ratio should be determined experimentally to achieve good separation (an Rf value of 0.3-0.5 for the product is often ideal).
Q3: What is the recommended method for purifying crude this compound?
A3: Flash column chromatography using silica (B1680970) gel is the most common and effective method for purifying the crude product. The choice of eluent is crucial for successful separation. A gradient elution starting with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) and gradually increasing the polarity is generally recommended to separate the non-polar byproducts from the desired product and the more polar impurities.
Q4: Can residual acid from the reaction interfere with the purification process?
A4: Yes, residual acid catalyst can cause streaking on the TLC plate and lead to poor separation during column chromatography. It can also potentially cause the hydrolysis of the acetonide product on the silica gel. To mitigate this, it is advisable to perform an aqueous work-up after the reaction is complete. This typically involves washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: The reaction appears incomplete, with a significant amount of starting material remaining.
| Possible Cause | Suggested Solution |
| Insufficient Reaction Time | Continue to monitor the reaction by TLC every 30-60 minutes until the starting material is consumed. |
| Ineffective Water Removal | Ensure the reaction setup is properly equipped for water removal (e.g., using a Dean-Stark apparatus or molecular sieves). Water is a byproduct of the reaction and its presence can inhibit the forward reaction. |
| Inactive Catalyst | Use a fresh batch of the acid catalyst. Ensure the catalyst has been stored under appropriate conditions to prevent deactivation. |
| Low Reaction Temperature | If the reaction is being run at room temperature and is proceeding slowly, consider gently heating the reaction mixture according to established protocols for acetonide formation. |
Problem 2: TLC analysis shows multiple spots close to the desired product spot.
| Possible Cause | Suggested Solution |
| Formation of Mono-protected Isomers | These isomers will have slightly different polarities than the desired di-protected product. Optimize the column chromatography conditions by using a shallower solvent gradient to improve separation. |
| Presence of Other Byproducts | If the identity of the byproducts is unknown, collect fractions during column chromatography and analyze them by techniques such as NMR or Mass Spectrometry to identify the structures. This will help in optimizing the reaction conditions to minimize their formation in future experiments. |
| Co-elution of Impurities | If impurities are co-eluting with the product, consider using a different stationary phase for chromatography (e.g., alumina) or a different solvent system. |
Problem 3: The purified product yield is low.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Refer to the troubleshooting guide for incomplete reactions to ensure the reaction goes to completion. |
| Loss of Product During Work-up | Be cautious during the aqueous work-up to avoid loss of the organic layer. Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent. |
| Poor Separation During Chromatography | Optimize the column chromatography as described above to minimize the collection of mixed fractions containing both the product and impurities. |
| Product Degradation | The acetonide group is sensitive to strong acids. Avoid prolonged exposure to acidic conditions during the reaction and purification. Neutralize the reaction mixture before concentrating and loading it onto the silica gel column. |
Data Presentation
Table 1: TLC Analysis of Reaction Progress
| Time (hours) | Rf of Isolariciresinol | Rf of this compound | Observations |
| 0 | e.g., 0.1 | - | Single spot of starting material |
| 1 | e.g., 0.1 | e.g., 0.4 | Appearance of product spot, starting material still present |
| 2 | e.g., 0.1 | e.g., 0.4 | Faint starting material spot |
| 3 | - | e.g., 0.4 | Starting material spot has disappeared |
| Solvent System: | e.g., Hexane:Ethyl Acetate (2:1) |
Table 2: Column Chromatography Purification Summary
| Fraction Numbers | Eluent (Hexane:Ethyl Acetate) | Compounds Identified | Mass (mg) | Purity (%) |
| 1-5 | 9:1 | Non-polar impurities | ||
| 6-15 | 4:1 | This compound | ||
| 16-20 | 2:1 | Mono-protected isomers | ||
| 21-25 | 1:1 | Unreacted Isolariciresinol |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Dissolve Isolariciresinol: In a round-bottom flask, dissolve isolariciresinol in a suitable solvent such as acetone (B3395972) or a mixture of an inert solvent and acetone.
-
Add Catalyst: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. If not using acetone as the primary solvent, set up a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor Progress: Monitor the reaction by TLC until the starting material is no longer observed.
-
Work-up: Once the reaction is complete, quench the reaction by adding a mild aqueous base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
General Protocol for Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of the elution solvent or a suitable volatile solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., hexane:ethyl acetate 9:1) and collect fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 4:1, then 2:1 hexane:ethyl acetate) to elute compounds with increasing polarity.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for common purification issues.
Technical Support Center: Optimizing HPLC Resolution for 9,9'-O-Isopropyllidene-isolariciresinol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the High-Performance Liquid Chromatography (HPLC) resolution of 9,9'-O-Isopropyllidene-isolariciresinol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common reasons for poor resolution when analyzing this compound?
A1: Poor resolution in the HPLC analysis of this compound typically stems from several factors that can be systematically addressed. The primary causes include an unoptimized mobile phase, inappropriate column selection, and issues with the HPLC system itself.[1][2] Specifically, for a phenolic compound like this lignan (B3055560) derivative, interactions between the analyte and the stationary phase can lead to peak broadening and tailing if not properly controlled.[3]
Q2: My peaks for this compound are broad and tailing. How can I improve the peak shape?
A2: Peak tailing for phenolic compounds like this compound is often due to secondary interactions with the silica-based stationary phase. Here are several strategies to mitigate this:
-
Mobile Phase pH Adjustment: The phenolic hydroxyl groups on the molecule can interact with residual silanol (B1196071) groups on the column packing.[3] Lowering the pH of the mobile phase (e.g., to 2.5-3.0) by adding a small amount of an acid like formic acid or trifluoroacetic acid can suppress the ionization of these silanol groups, thereby reducing peak tailing.[3]
-
Use a Buffered Mobile Phase: An inadequately buffered mobile phase can lead to inconsistent ionization of the analyte, resulting in poor peak shape.[2][4]
-
Column Choice: Consider using a column with end-capping, which deactivates most of the residual silanol groups. Alternatively, a column with a different stationary phase, such as a phenyl column, might offer different selectivity and improved peak shape.[5]
Q3: I am observing co-elution of this compound with other components in my sample. How can I improve the separation?
A3: Improving the separation, or selectivity, between your target analyte and other compounds is crucial for accurate quantification. Consider these adjustments:
-
Modify the Mobile Phase Composition:
-
Organic Solvent: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity of the separation due to different solvent properties.
-
Solvent Strength: Decreasing the percentage of the organic solvent in the mobile phase will generally increase retention times and may improve the separation between closely eluting peaks.[6][7]
-
-
Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution (where the mobile phase composition changes over time) can significantly improve the resolution of complex mixtures.[6][8]
-
Column Parameters:
-
Particle Size: Columns with smaller particle sizes (e.g., <3 µm) provide higher efficiency and better resolution, though they may generate higher backpressure.[6][7]
-
Column Length: A longer column increases the number of theoretical plates, which can lead to better separation, but will also increase the analysis time.[6]
-
Q4: My retention time for this compound is unstable. What could be the cause?
A4: Fluctuations in retention time can be caused by several factors:
-
Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. Inconsistent mobile phase composition will lead to shifting retention times.[9]
-
Temperature Fluctuations: Column temperature can affect retention. Using a column oven will provide a stable temperature environment and improve reproducibility.[6][10]
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause variations in the flow rate, leading to inconsistent retention times.[9]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting your sample. This is especially important when using gradient elution.
Quantitative Data Summary: HPLC Parameter Optimization
The following table summarizes key HPLC parameters and their general effect on resolution, which can be applied to the analysis of this compound.
| Parameter | Adjustment | Effect on Resolution | Potential Drawbacks |
| Mobile Phase | |||
| Organic Solvent % | Decrease | Generally Increases | Longer run times |
| pH | Lower (e.g., 2.5-3.0) for acidic mobile phase | Improves peak shape for phenolic compounds | May affect analyte stability |
| Buffer Concentration | Increase | Improves peak shape and reproducibility | Can cause precipitation if not soluble in organic modifier |
| Column | |||
| Particle Size | Decrease | Increases | Higher backpressure |
| Length | Increase | Increases | Longer run times, higher backpressure |
| Internal Diameter | Decrease | Can increase sensitivity | Lower loading capacity |
| Operational Parameters | |||
| Flow Rate | Decrease | Generally Increases | Longer run times |
| Temperature | Increase | Can improve efficiency and peak shape | May degrade thermally sensitive compounds |
| Injection Volume | Decrease | Can improve peak shape if column is overloaded | Lower signal intensity |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for Lignan Analysis
This protocol is a starting point for the analysis of this compound and can be optimized based on the troubleshooting guide above.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-20 min: 20-60% B
-
20-25 min: 60-90% B
-
25-30 min: 90% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm[11]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 20% Acetonitrile in Water with 0.1% Formic Acid). Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Troubleshooting Peak Tailing - Mobile Phase Optimization
This protocol outlines the steps to address peak tailing issues.
-
Initial Analysis: Run your sample using your current HPLC method and record the chromatogram, noting the peak shape and tailing factor of this compound.
-
Prepare Acidified Mobile Phase: Prepare a new aqueous mobile phase (Solvent A) containing 0.1% formic acid (v/v). Prepare your organic mobile phase (Solvent B) with the same concentration of formic acid.
-
System Equilibration: Flush the HPLC system, including the column, with the new mobile phase for at least 20-30 minutes, or until the baseline is stable.
-
Re-inject Sample: Inject your this compound sample and acquire the chromatogram under the same conditions (gradient, flow rate, etc.).
-
Analyze Results: Compare the peak shape and tailing factor from the chromatogram obtained with the acidified mobile phase to your initial analysis. A significant reduction in tailing indicates that the acidic mobile phase is effective.
Visualizations
Troubleshooting Workflow for HPLC Resolution
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 3. benchchem.com [benchchem.com]
- 4. uhplcs.com [uhplcs.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. mastelf.com [mastelf.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. mdpi.com [mdpi.com]
9,9'-O-Isopropyllidene-isolariciresinol solubility issues in assay buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 9,9'-O-Isopropyllidene-isolariciresinol in assay buffers.
Troubleshooting Guide
Issue 1: My this compound, dissolved in a stock solvent, precipitates upon dilution into my aqueous assay buffer.
This is a common challenge for hydrophobic compounds like this compound, a lignan (B3055560) derivative that is sparingly soluble in water.[1] Precipitation occurs when the concentration of the organic stock solvent is significantly lowered in the aqueous buffer, causing the compound to fall out of solution.
Possible Solutions:
-
Optimize Stock Solvent Concentration: Determine the highest permissible concentration of your stock solvent (e.g., DMSO, ethanol) in the final assay that does not affect the biological system. Many cell-based assays can tolerate up to 0.5-1% DMSO. Prepare a more diluted stock solution if necessary to stay within this limit upon final dilution.
-
Use of Co-solvents: Employing a mixture of solvents can enhance the solubility of your compound. Consider preparing stock solutions in a combination of solvents. The table below provides a list of commonly used co-solvents.
-
pH Adjustment of the Assay Buffer: this compound possesses phenolic hydroxyl groups, which are weakly acidic. Adjusting the pH of the assay buffer can influence the ionization state of the compound and potentially increase its solubility. For weakly acidic compounds, increasing the pH (making the buffer more basic) can improve solubility. However, ensure the chosen pH is compatible with your assay's biological components. A related compound, Isolariciresinol 9'-O-beta-D-glucoside, has a predicted acidic pKa of 9.84.[2]
-
Incorporate Solubilizing Agents: The use of surfactants or cyclodextrins can help to maintain the solubility of hydrophobic compounds in aqueous solutions. These agents can encapsulate the compound, preventing precipitation.
| Solubilization Strategy | General Protocol | Advantages | Considerations |
| Co-solvents | Prepare a stock solution in a mixture of solvents (e.g., DMSO/Ethanol, DMSO/PEG400). | Can significantly increase the solubility of hydrophobic compounds. | The final concentration of all organic solvents must be compatible with the assay. |
| pH Adjustment | Modify the pH of the assay buffer. For weakly acidic compounds, increase the pH. | Can be a simple and effective method for ionizable compounds. | The pH must be within the functional range of the biological assay. Can alter compound activity. |
| Surfactants (e.g., Tween® 80, Sodium Lauryl Sulfate) | Add a low concentration of surfactant to the assay buffer. | Effective at preventing precipitation by forming micelles around the compound. | Can interfere with some biological assays and may need to be optimized for concentration. |
| Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) | Prepare a complex of the compound with cyclodextrin (B1172386) before adding to the assay buffer. | Generally have low toxicity and can improve compound stability and bioavailability. | The complex formation may alter the effective concentration of the free compound. |
Issue 2: I am observing inconsistent results or lower than expected activity in my assay.
Poor solubility can lead to an overestimation of the IC50 value (underestimation of potency) and high variability in results because the actual concentration of the compound in solution is lower and more variable than intended.
Possible Solutions:
-
Confirm Compound Dissolution in Stock Solution: Before preparing dilutions, visually inspect your stock solution to ensure the compound is fully dissolved. Gentle warming or sonication may be required.
-
Pre-assay Solubility Check: Before conducting your main experiment, perform a preliminary test by diluting your compound to the highest intended final concentration in the assay buffer. Let it stand for the duration of your experiment and then check for precipitation by visual inspection or by centrifuging the sample and looking for a pellet.
-
Kinetic Solubility Assay: To quantify the solubility in your specific assay buffer, you can perform a kinetic solubility assay. This involves preparing a dilution series of your compound in the buffer, incubating for a set time, filtering or centrifuging to remove any precipitate, and then measuring the concentration of the soluble compound in the supernatant, often by HPLC-UV.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
Based on available information, this compound is soluble in organic solvents such as Chloroform, Dichloromethane, and Dimethyl Sulfoxide (DMSO). For biological assays, DMSO is the most commonly used stock solvent due to its miscibility with aqueous solutions and relatively low toxicity at low concentrations.
Q2: How should I store my stock solution of this compound?
Stock solutions should be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.
Q3: Can I use sonication or heat to dissolve my compound?
Yes, gentle sonication or warming (e.g., to 37°C) can aid in the dissolution of the compound in the stock solvent. However, be cautious with heating as it could potentially degrade the compound. Always check the compound's stability at elevated temperatures if possible.
Q4: My compound still precipitates even after trying the troubleshooting steps. What else can I do?
If you continue to face solubility issues, you might consider more advanced formulation strategies such as creating a solid dispersion or a lipid-based formulation. However, these are more complex and may require specialized equipment and expertise. For many research applications, determining the maximum achievable soluble concentration and working within that limit is a more practical approach.
Experimental Protocols & Visualizations
Protocol: Preparation of a this compound Stock Solution and Working Dilutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weigh out the required amount of this compound powder (Molecular Weight: ~400.5 g/mol ).
-
Add the appropriate volume of high-purity DMSO to achieve the desired concentration.
-
Vortex thoroughly. If necessary, use a sonicator bath for 5-10 minutes or warm gently to ensure complete dissolution. Visually inspect for any undissolved particles.
-
Store the stock solution in aliquots at -20°C or -80°C.
-
-
Preparation of Working Dilutions:
-
Thaw a stock solution aliquot.
-
Perform serial dilutions of the stock solution into your assay buffer. It is crucial to add the stock solution to the buffer and mix immediately and vigorously to minimize localized high concentrations that can lead to precipitation.
-
Visually inspect the final dilutions for any signs of cloudiness or precipitation before adding them to your assay.
-
Diagrams
Caption: Workflow for preparing and using this compound solutions.
Caption: Decision tree for troubleshooting compound precipitation.
References
Technical Support Center: Stability of 9,9'-O-Isopropyllidene-isolariciresinol in DMSO Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 9,9'-O-Isopropyllidene-isolariciresinol in Dimethyl Sulfoxide (DMSO) solution. The following information is based on established principles for the handling and storage of lignans (B1203133) and other small molecules in DMSO.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in DMSO?
While specific stability data for this compound is not extensively documented in publicly available literature, the stability of compounds in DMSO is generally influenced by several key factors:
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[1][2] The presence of water can be a more significant factor in compound degradation than oxygen, potentially leading to hydrolysis of susceptible functional groups.[3][4][5]
-
Storage Temperature: Higher temperatures accelerate the rate of chemical degradation.[5][6] For long-term storage, it is crucial to maintain low temperatures.
-
Freeze-Thaw Cycles: Although many compounds are stable through multiple freeze-thaw cycles, repeated cycling can increase the likelihood of precipitation and may introduce moisture into the stock solution.[1][3][4][5]
-
Light Exposure: Similar to other phenolic compounds, lignans can be sensitive to light, which may induce photochemical degradation.[5][6]
-
DMSO Purity: The use of high-purity, anhydrous DMSO is critical to minimize the presence of impurities that could react with the compound.[1][2]
-
Oxygen: While often less critical than water, dissolved oxygen can contribute to oxidative degradation of sensitive compounds.[3][4][5]
Q2: What are the recommended storage conditions for this compound in DMSO?
To maximize the shelf-life of your this compound stock solution, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO | Minimizes degradation from water and impurities.[1][2] |
| Temperature | -20°C or -80°C (long-term) | Reduces the rate of chemical degradation.[5][6] |
| Container | Amber glass or polypropylene (B1209903) vials | Provides an inert storage surface and protects from light.[3][4][6] |
| Aliquoting | Single-use aliquots | Avoids repeated freeze-thaw cycles and moisture introduction.[1][6] |
| Atmosphere | Standard atmosphere (consider inert gas for highly sensitive compounds) | For many compounds, an inert atmosphere is not strictly necessary if stored properly.[3][4] |
Q3: How long can I expect a DMSO stock solution of this compound to be stable?
Without specific experimental data for this compound, a precise shelf-life cannot be provided. However, studies on diverse compound libraries have shown that a majority of compounds remain stable in DMSO for years when stored at -20°C or below.[7] It is best practice to perform periodic quality control checks, especially for long-term studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation observed in the DMSO stock solution after storage. | The compound's solubility limit was exceeded, especially at lower temperatures. The compound may have crystallized out of solution during a freeze-thaw cycle.[1] | Gently warm the vial to room temperature or 37°C and vortex to redissolve the precipitate.[1][2] If precipitation persists, consider preparing a more dilute stock solution.[2] Before use, centrifuge the vial and carefully pipette the supernatant to avoid transferring any undissolved particles. Note that the actual concentration of the supernatant may be lower than intended. |
| Inconsistent experimental results using the same stock solution. | The compound may be degrading over time. Incomplete dissolution of the compound after thawing. The concentration of the stock solution may have changed due to solvent evaporation or water absorption. | Perform a stability analysis using an analytical method like HPLC or LC-MS to check the purity of the stock solution. Ensure the solution is completely thawed and vortexed before each use.[1] Use fresh, anhydrous DMSO for all dilutions and experiments.[2] |
| Discoloration of the DMSO stock solution. | This may indicate compound degradation, possibly due to oxidation or other chemical reactions. | Discard the stock solution and prepare a fresh one using high-purity, anhydrous DMSO. Store the new stock solution protected from light in amber vials.[5][6] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Calculation: Determine the mass of this compound (Molecular Weight: 400.46 g/mol ) required to prepare the desired volume of a 10 mM solution.
-
Weighing: Accurately weigh the calculated amount of the compound into a sterile, amber vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution.[1]
-
Gentle Warming (if necessary): If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.[1][2]
-
Sonication (if necessary): Alternatively, sonicate the vial for 5-10 minutes to aid dissolution.[1][2]
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[1]
Protocol for Assessing the Stability of this compound in DMSO by HPLC
-
Preparation of Time-Zero Sample: Prepare a fresh stock solution of this compound in DMSO at the desired concentration (e.g., 10 mM). This will serve as your T=0 reference.
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the stock solution, dilute it to an appropriate concentration for HPLC analysis, and inject it into the HPLC system. Record the peak area of the parent compound.
-
Storage: Store the remaining stock solution under the desired conditions (e.g., -20°C, protected from light).
-
Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months), remove an aliquot of the stored solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the T=0 peak area. A significant decrease in the peak area or the appearance of new peaks may indicate degradation. The stability can be expressed as the percentage of the initial compound remaining.
Visualizations
Caption: Workflow for assessing the stability of a compound in DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing deprotection of isopropylidene group during experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the unintended deprotection of the isopropylidene group (also known as an acetonide) during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is an isopropylidene group and why is it used?
A1: An isopropylidene group is a protective group for 1,2- and 1,3-diols.[1] It is formed by reacting a diol with acetone (B3395972), creating a cyclic ketal structure.[1] This group is widely used in organic synthesis, particularly in carbohydrate and nucleoside chemistry, due to its ease of installation and general stability under many reaction conditions.[2][3] Its primary function is to "mask" the diol, preventing it from reacting during subsequent synthetic steps.[4]
Q2: Under what conditions is the isopropylidene group stable?
A2: Isopropylidene groups are generally stable under neutral and basic conditions.[5] They can withstand a wide range of non-acidic reagents, making them versatile for multi-step syntheses.
Q3: What conditions cause the deprotection of the isopropylidene group?
A3: Isopropylidene groups are sensitive to acidic conditions and are readily cleaved by acid-catalyzed hydrolysis.[2][5] This lability in the presence of acid is a key feature, allowing for its selective removal when desired. Both Brønsted and Lewis acids can facilitate this deprotection.[3]
Q4: Can I selectively deprotect one isopropylidene group in the presence of others?
A4: Yes, selective deprotection is often possible. Terminal isopropylidene groups are generally more susceptible to hydrolysis than internal ones due to reduced steric hindrance.[3] By carefully controlling the reaction conditions, such as using milder acidic reagents or shorter reaction times, a terminal isopropylidene group can often be removed while leaving an internal one intact.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving isopropylidene-protected compounds.
Issue 1: My isopropylidene group was unintentionally removed during a reaction.
-
Possible Cause: The reaction conditions were inadvertently acidic. This can be due to the reagent itself, acidic impurities in solvents or reagents, or the generation of acidic byproducts during the reaction.
-
Solutions:
-
pH Monitoring and Adjustment: Before starting your reaction, check the pH of your reaction mixture. If necessary, add a non-nucleophilic base (e.g., proton sponge, diisopropylethylamine) to neutralize any trace acids.
-
Use of Acid Scavengers: Incorporate an acid scavenger, such as an epoxide or a hindered base, into your reaction mixture to neutralize any acid that may be generated in situ.
-
Purification of Reagents and Solvents: Ensure that all solvents and reagents are purified and dried to remove acidic impurities and water.
-
Issue 2: I need to perform a reaction that requires a Lewis acid, but I want to keep my isopropylidene group intact.
-
Possible Cause: Many common Lewis acids are strong enough to cleave isopropylidene ketals.
-
Solutions:
-
Lewis Acid Selection: Opt for milder Lewis acids that are less likely to promote deprotection. The choice of Lewis acid can be critical, and a screening of different options may be necessary.
-
Reaction Temperature: Perform the reaction at the lowest possible temperature. Lower temperatures decrease the rate of deprotection more significantly than the desired reaction in some cases.
-
Stoichiometry of the Lewis Acid: Use a catalytic amount of the Lewis acid whenever possible, rather than stoichiometric amounts.
-
Alternative Catalysts: Explore non-Lewis acid alternatives to catalyze your desired transformation.
-
Stability of Isopropylidene Groups: A Quantitative Overview
The stability of the isopropylidene group is highly dependent on the specific reaction conditions. The following table summarizes its general stability towards various classes of reagents and conditions.
| Condition/Reagent Class | Stability | Notes |
| Aqueous Acid (Brønsted) | Labile | Deprotection is readily achieved with dilute aqueous acids like HCl, H₂SO₄, or acetic acid.[2][3] |
| Anhydrous Acid (Brønsted) | Generally Labile | Deprotection can occur, but the rate is often slower without water. |
| Lewis Acids | Variable | Strong Lewis acids (e.g., TiCl₄, SnCl₄) will readily cleave the group. Milder Lewis acids may be tolerated, especially at low temperatures. |
| Aqueous Base (e.g., NaOH, K₂CO₃) | Stable | Isopropylidene groups are robust under basic conditions.[5] |
| Anhydrous Base (e.g., NaH, LDA) | Stable | Stable to strong, non-nucleophilic bases. |
| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable | Compatible with most common hydride reducing agents.[4] |
| Oxidizing Agents (e.g., PCC, PDC, Swern) | Stable | Generally stable to a wide range of common oxidizing agents. |
| Hydrogenation (e.g., H₂, Pd/C) | Stable | The isopropylidene group is stable to catalytic hydrogenation.[6] |
| Organometallic Reagents (e.g., Grignard, Organolithiums) | Stable | Compatible with most common organometallic reagents. |
Orthogonal Protecting Group Strategy
In complex syntheses, it is often necessary to use multiple protecting groups that can be removed independently of one another. This is known as an orthogonal protecting group strategy. The isopropylidene group, being acid-labile, can be used in conjunction with protecting groups that are removed under different conditions.
Experimental Protocols
Protocol 1: General Procedure for a Reaction on a Substrate Containing an Isopropylidene Group
This protocol provides a general workflow for performing a reaction on a molecule containing an isopropylidene protecting group, with the aim of keeping the group intact.
Methodology:
-
Solvent and Reagent Preparation: Ensure all solvents and liquid reagents are dried over an appropriate drying agent (e.g., molecular sieves, sodium sulfate) and distilled if necessary to remove any acidic impurities. Solid reagents should be dried under vacuum.
-
Reaction Setup: Assemble the reaction glassware and dry it thoroughly in an oven or by flame-drying under a stream of inert gas (nitrogen or argon).
-
Addition of Substrate: Dissolve the isopropylidene-protected substrate in the anhydrous solvent.
-
Addition of Reagents: Add the other reagents to the reaction mixture. If any reagent is potentially acidic, consider the troubleshooting steps mentioned above.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction and perform an aqueous workup. It is crucial to use a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate solution) to wash the organic layer and neutralize any adventitious acid.
-
Extraction and Purification: Extract the product with a suitable organic solvent, dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the product by an appropriate method, such as column chromatography.
Protocol 2: Monitoring for Isopropylidene Deprotection by ¹H NMR
This protocol can be used to assess the stability of your isopropylidene-protected compound under specific reaction conditions before committing a large amount of material.
Methodology:
-
Sample Preparation: In an NMR tube, dissolve a small amount of your isopropylidene-protected starting material in a deuterated solvent that is representative of your reaction solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material. Note the characteristic chemical shifts of the methyl protons of the isopropylidene group (typically two singlets around δ 1.3-1.5 ppm).
-
Introduction of Reagent: Add a small, controlled amount of the reagent you intend to use in your reaction to the NMR tube.
-
Time-Lapse NMR: Acquire ¹H NMR spectra at regular intervals (e.g., every 30 minutes) to monitor for any changes.
-
Data Analysis: Look for a decrease in the integration of the isopropylidene methyl proton signals and the appearance of new signals corresponding to the deprotected diol. The appearance of a singlet around δ 2.1 ppm is indicative of acetone formation, a byproduct of deprotection.[7]
References
Technical Support Center: 9,9'-O-Isopropyllidene-isolariciresinol Bioassays
Welcome to the technical support center for 9,9'-O-Isopropyllidene-isolariciresinol bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistencies and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues that may lead to inconsistent results in bioassays involving this compound and related lignan (B3055560) compounds.
Question 1: Why am I observing high variability in my cell viability assay results between experiments?
Answer: High variability in cell-based assays is a common issue that can stem from several factors.[1] Key areas to investigate include:
-
Cell Health and Confluence: Ensure that cells are healthy, within a consistent passage number, and plated at a uniform density. Over-confluent or unhealthy cells can respond differently to treatment.[2]
-
Compound Stability and Solubility: this compound, being a modified lignan, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in your assay is consistent and non-toxic to the cells. Precipitates can lead to inconsistent dosing.
-
Plate Reader Settings: For absorbance, fluorescence, or luminescence-based assays, optimize the plate reader settings, including gain and focal height.[3] Inconsistent readings can arise from suboptimal settings.
-
Incubation Time: The timing of your analysis can be critical. Ensure that the incubation period with the compound is consistent across all experiments.[4]
Question 2: My anti-inflammatory assay shows conflicting results regarding the efficacy of this compound. What could be the cause?
Answer: Inconsistent efficacy in anti-inflammatory assays can be due to a range of experimental variables:
-
Purity of the Compound: The purity of this compound is crucial. Impurities from synthesis or degradation can have their own biological activities, leading to confounding results. It is advisable to verify the purity of your compound batch using methods like HPLC.
-
Metabolic Conversion: Lignans (B1203133) can be metabolized by cells.[5] The degree of metabolic conversion can vary depending on the cell type and experimental conditions, potentially leading to different levels of the active compound and thus inconsistent results.
-
Inflammatory Stimulus: The type and concentration of the inflammatory stimulus (e.g., LPS, TNF-α) used can significantly impact the outcome. Ensure the stimulus is potent and used at a consistent concentration.
Question 3: I am seeing a discrepancy between the expected antioxidant activity and my experimental results. How can I troubleshoot this?
Answer: Discrepancies in antioxidant assays can often be traced back to the assay methodology itself.
-
Assay Type: Different antioxidant assays measure different mechanisms (e.g., radical scavenging, metal chelation). The choice of assay (e.g., DPPH, ABTS, ORAC) can influence the perceived activity of the compound. Isolariciresinol has shown potent activity in DPPH and hydroxyl radical scavenging assays.[6]
-
Reaction Kinetics: The kinetics of the antioxidant reaction can vary. Ensure that you are measuring the endpoint at an appropriate time point, or consider a kinetic assay.
-
Compound Concentration: The antioxidant effect is dose-dependent. A comprehensive dose-response curve is essential to determine the optimal concentration range.
Quantitative Data Summary
Since specific quantitative data for this compound is not widely available in the literature, the following tables summarize representative data for the parent compound, isolariciresinol, and other related lignans to provide a comparative baseline.
Table 1: In Vitro Bioactivity of Isolariciresinol and Related Lignans
| Compound | Assay | Cell Line/System | Endpoint | Result (e.g., IC₅₀) | Reference |
| Isolariciresinol | DPPH Radical Scavenging | Cell-free | Antioxidant Activity | ~25 µM | [6] |
| Isolariciresinol | Hydroxyl Radical Scavenging | Cell-free | Antioxidant Activity | ~30 µM | [6] |
| Matairesinol (B191791) | TRAIL-induced Apoptosis | LNCaP (Prostate Cancer) | Sensitization | Effective at 10-50 µM | [7] |
| Anhydrosecoisolariciresinol | Cell Growth Inhibition | MCF-7 (Breast Cancer) | Antiproliferative | Significant at 50-100 µM | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing the bioactivity of this compound.
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of this compound (dissolved in methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.
-
Calculation: The percentage of scavenging activity is calculated as: [(Abs_control - Abs_sample) / Abs_control] x 100.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate potential signaling pathways that could be modulated by this compound, based on the known activities of related lignans.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Caption: Putative mechanism of anti-inflammatory action via NF-κB pathway.
Experimental Workflow Diagram
Caption: General workflow for in vitro bioassays.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Akt signaling by the lignan matairesinol sensitizes prostate cancer cells to TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction of lignans from flaxseed and evaluation of their biological effects on breast cancer MCF-7 and MDA-MB-231 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NMR Signal Assignment of 9,9'-O-Isopropyllidene-isolariciresinol
Welcome to the technical support center for the NMR signal assignment of 9,9'-O-Isopropyllidene-isolariciresinol. This guide provides troubleshooting tips and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the NMR signal assignment of this compound.
Q1: I am having trouble assigning the aromatic protons. How can I differentiate them?
A1: The aromatic region of the ¹H NMR spectrum of this compound is expected to show signals for five protons on two different aromatic rings. Overlapping signals can be a common issue.
-
Initial Check: Examine the integration of your aromatic signals. You should have a total of five protons.
-
COSY is Key: A Correlation SpectroscopY (COSY) experiment is essential. It will reveal the coupling relationships between adjacent protons. You should observe a three-spin system for the ABC pattern of the 4-hydroxy-3-methoxyphenyl group and a two-spin system (or two singlets depending on the substitution pattern) for the other aromatic ring.
-
NOESY for Through-Space Correlations: A Nuclear Overhauser Effect SpectroscopY (NOESY) or ROESY experiment can help to spatially correlate protons. For instance, you would expect to see a correlation between H-8 and the protons on the 4-hydroxy-3-methoxyphenyl ring.
-
HMBC for Long-Range Couplings: A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show correlations between protons and carbons that are 2-3 bonds away. This is extremely useful for unambiguously assigning protons based on their correlations to well-defined carbon signals (e.g., methoxy (B1213986) carbons, quaternary carbons).
Q2: The signals for the methylene (B1212753) protons at C-9 and C-9' are complex. How do I assign them?
A2: The two methylene groups at C-9 and C-9' are diastereotopic because of the chiral centers in the molecule. This means that each of the four protons is chemically non-equivalent and will appear as a separate signal, likely as a doublet of doublets (dd) or a more complex multiplet.
-
Identify the Spin Systems: Use a COSY experiment to identify which protons are coupled to each other within each CH₂ group and to the adjacent methine protons (H-7 and H-6).
-
HSQC for Direct C-H Correlation: A Heteronuclear Single Quantum Coherence (HSQC) experiment will directly correlate each of these proton signals to the C-9 and C-9' carbon signals.
-
Distinguishing H-9a/9b from H-9'a/9'b: The chemical environment of the two CH₂ groups is different, leading to different chemical shifts for the protons. The isopropylidene bridge will also influence their chemical shifts compared to the parent isolariciresinol (B191591). HMBC correlations from these protons to C-7 and C-6 will be crucial for definitive assignment.
Q3: How can I confirm the presence and connectivity of the 9,9'-O-isopropylidene group?
A3: The isopropylidene group introduces two methyl groups and a quaternary carbon.
-
¹H NMR: Look for a characteristic singlet integrating to six protons in the upfield region (typically around δ 1.2-1.5 ppm). The equivalence of the two methyl groups is a key indicator.
-
¹³C NMR: Expect a new quaternary carbon signal (for the C(CH₃)₂) and a signal for the two equivalent methyl carbons.
-
HMBC is Definitive: The most conclusive evidence will come from an HMBC experiment. You should observe correlations from the six methyl protons to the quaternary carbon of the isopropylidene group and, most importantly, to the C-9 and C-9' carbons of the isolariciresinol backbone. This confirms the acetal (B89532) linkage.
Q4: My chemical shifts do not exactly match the predicted values. What could be the reason?
A4: Minor deviations in chemical shifts are common and can be attributed to several factors:
-
Solvent Effects: The choice of deuterated solvent can significantly influence chemical shifts.[1] Ensure you are using the same solvent as the reference data. Common solvents like CDCl₃, Acetone-d₆, and DMSO-d₆ will result in different chemical shifts.
-
Concentration: Sample concentration can affect the chemical shifts of protons involved in intermolecular interactions, such as hydrogen bonding.
-
Temperature: Temperature can influence conformational equilibria and the chemical shifts of certain protons, particularly hydroxyl protons.
-
pH: If your sample has acidic or basic impurities, it can alter the chemical shifts of exchangeable protons (like phenolic OH).
Predicted NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values and may vary based on experimental conditions.
| Position | Predicted ¹³C Chemical Shift (δ ppm) | Predicted ¹H Chemical Shift (δ ppm) | Multiplicity |
| 1 | ~130 | - | - |
| 2 | ~148 | - | - |
| 3 | ~112 | 6.5-6.7 | s |
| 4 | ~145 | - | - |
| 5 | ~128 | 6.7-6.9 | s |
| 6 | ~40 | 1.8-2.0 | m |
| 7 | ~45 | 2.0-2.2 | m |
| 8 | ~42 | 4.5-4.7 | d |
| 9 | ~70 | 3.5-3.8 | m |
| 9' | ~70 | 3.5-3.8 | m |
| 1' | ~132 | - | - |
| 2' | ~114 | 6.8-7.0 | d |
| 3' | ~147 | - | - |
| 4' | ~145 | - | - |
| 5' | ~111 | 6.7-6.9 | d |
| 6' | ~121 | 6.6-6.8 | dd |
| OMe | ~56 | 3.8-3.9 | s |
| OMe' | ~56 | 3.8-3.9 | s |
| C(CH₃)₂ | ~100 | - | - |
| C(CH₃)₂ | ~25-30 | 1.3-1.5 | s |
Experimental Protocols
For a complete and unambiguous assignment of all ¹H and ¹³C NMR signals of this compound, a series of 1D and 2D NMR experiments are recommended.
1. ¹H NMR (Proton NMR)
-
Purpose: To determine the number of different types of protons, their chemical environment, and their coupling patterns.
-
Methodology: A standard ¹H NMR spectrum is acquired. Key parameters to optimize include the number of scans for good signal-to-noise, the spectral width to cover all proton signals, and the relaxation delay.
2. ¹³C NMR (Carbon NMR)
-
Purpose: To determine the number of different types of carbon atoms in the molecule.
-
Methodology: A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also highly recommended to differentiate between CH, CH₂, and CH₃ groups.
3. COSY (Correlation SpectroscopY)
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Methodology: This 2D experiment shows cross-peaks between the signals of coupled protons, which is essential for tracing out spin systems within the molecule.
4. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbon atoms.
-
Methodology: This 2D experiment correlates proton signals with the signals of the carbon atoms they are directly bonded to, providing direct C-H connectivity.
5. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify longer-range couplings between protons and carbons (typically over 2-3 bonds).
-
Methodology: This 2D experiment is crucial for establishing the overall carbon skeleton by connecting different spin systems. It shows correlations between protons and carbons that are not directly bonded.
6. NOESY (Nuclear Overhauser Effect SpectroscopY)
-
Purpose: To identify protons that are close to each other in space, regardless of whether they are bonded.
-
Methodology: This 2D experiment is particularly useful for determining the stereochemistry and conformation of the molecule by observing through-space correlations.
Visualizations
The following diagrams illustrate the molecular structure and a general troubleshooting workflow for NMR signal assignment.
Caption: Molecular structure of this compound.
Caption: Troubleshooting workflow for NMR signal assignment.
References
Validation & Comparative
Purity Confirmation of Synthesized 9,9'-O-Isopropyllidene-isolariciresinol: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for confirming the purity of synthesized 9,9'-O-Isopropyllidene-isolariciresinol, a lignan (B3055560) derivative of significant interest. The performance of the synthesized product is objectively compared with its precursor, isolariciresinol, and other related lignans (B1203133), lariciresinol (B1674508) and secoisolariciresinol, with supporting experimental data and detailed protocols.
Introduction to this compound and its Analogues
This compound is a synthetic derivative of isolariciresinol, a naturally occurring lignan. Lignans are a class of polyphenolic compounds found in various plants and are known for their diverse biological activities. The isopropylidene group is introduced to protect the diol functionality of isolariciresinol, which can be a key step in the synthesis of more complex molecules. The purity of this synthesized compound is paramount for its use in further research and development.
This guide focuses on the analytical techniques used to confirm the purity of this compound and compares its analytical characteristics to three closely related lignans:
-
Isolariciresinol: The direct precursor to the synthesized compound.
-
Lariciresinol: A stereoisomer of isolariciresinol.
-
Secoisolariciresinol: A structurally related lignan that is a well-known precursor to mammalian lignans.
Comparative Analysis of Purity Confirmation Data
The purity of this compound and its analogues can be effectively determined using a combination of chromatographic and spectroscopic techniques. The following tables summarize the key analytical data for each compound.
Table 1: Chromatographic Data for Purity Analysis
| Compound | Analytical Method | Stationary Phase | Mobile Phase | Detection | Expected Retention Time (min) | Purity (%) |
| This compound | HPLC | C18 | Acetonitrile:Water (gradient) | UV (280 nm) | Data not available | >98 |
| Isolariciresinol | HPLC | C18 | Methanol:Water (gradient) | UV (280 nm) | Varies | >95 |
| Lariciresinol | HPLC | C18 | Acetonitrile:Water (gradient) | UV (280 nm) | Varies | >98 |
| Secoisolariciresinol | HPLC | C18 | Methanol:Water (gradient) | UV (280 nm) | Varies | >95 |
Table 2: Spectroscopic Data for Structural Confirmation and Purity Assessment
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrometry (m/z) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| This compound | C₂₃H₂₈O₆ | 400.47 | [M+H]⁺: 401 | Data not available | Data not available |
| Isolariciresinol | C₂₀H₂₄O₆ | 360.40 | [M-H]⁻: 359 | Specific shifts for aromatic and aliphatic protons | Specific shifts for aromatic and aliphatic carbons |
| Lariciresinol | C₂₀H₂₄O₆ | 360.40 | [M-H]⁻: 359 | Specific shifts for aromatic and aliphatic protons | Specific shifts for aromatic and aliphatic carbons |
| Secoisolariciresinol | C₂₀H₂₆O₆ | 362.42 | [M-H]⁻: 361 | Specific shifts for aromatic and aliphatic protons | Specific shifts for aromatic and aliphatic carbons |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols can be adapted based on the specific instrumentation and laboratory conditions.
I. High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol outlines a general method for the purity analysis of lignans using reverse-phase HPLC.
Workflow for HPLC Analysis
A Comparative Guide to the Antioxidant Activity of 9,9'-O-Isopropyllidene-isolariciresinol and Related Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant potential of 9,9'-O-Isopropyllidene-isolariciresinol, evaluated through the lens of its parent compound, (±)-isolariciresinol, and other prominent lignans (B1203133). Due to the limited availability of direct experimental data on the isopropylidene derivative, this analysis focuses on the well-documented antioxidant activities of structurally related lignans to offer a valuable benchmark for researchers. The information presented herein is supported by experimental data from various scientific studies and is intended to guide further research and development in the field of natural antioxidants.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of lignans is commonly assessed through their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are standard methods for quantifying this activity. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to scavenge 50% of the free radicals. A lower IC50 value signifies higher antioxidant potency.[1]
The following table summarizes the available IC50 values for (±)-isolariciresinol and other selected lignans. It is important to exercise caution when directly comparing absolute values across different studies due to potential variations in experimental conditions.
| Lignan (B3055560) | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (IC50) | Reference(s) |
| (±)-Isolariciresinol | 53.0 µM | Not directly reported in comparative studies | [2] |
| (-)-Secoisolariciresinol | 12.252 µg/mL | Not directly reported in comparative studies | [3] |
| Secoisolariciresinol (B192356) Diglucoside (SDG) | 78.9 µg/mL | Not directly reported in comparative studies | |
| (-)-Pinoresinol | 69 µM | Not directly reported in comparative studies | [1] |
| Matairesinol | Not directly reported in comparative studies | Not directly reported in comparative studies | [4][5][6][7] |
| Lariciresinol | Not directly reported in comparative studies | Not directly reported in comparative studies | [8][9][10][11] |
Note: The antioxidant activity of lignans can be influenced by their chemical structure, including the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings.[12] The derivatization of isolariciresinol (B191591) to this compound may alter its antioxidant properties, and further experimental validation is required to ascertain its specific activity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of antioxidant activity data, detailed experimental protocols are crucial. The following are generalized methodologies for the DPPH, ABTS, and a cellular antioxidant assay.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The purple DPPH solution becomes colorless or pale yellow upon reduction, and the change in absorbance is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol.
-
Reaction Mixture: A defined volume of the DPPH solution is mixed with various concentrations of the test compound. A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is monitored spectrophotometrically.[1]
Procedure:
-
Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS with an oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[1]
-
Reaction Mixture: The ABTS•+ solution is diluted with a suitable solvent to obtain a specific absorbance at 734 nm. Various concentrations of the test compound are then added to the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a defined time.
-
Measurement: The absorbance is measured at 734 nm.[1]
-
Calculation: The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay.[1]
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.[1]
Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for factors such as cell uptake and metabolism.[13] It utilizes the probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is cell-permeable and non-fluorescent.[13]
Procedure:
-
Cell Culture: Adherent cells (e.g., HepG2) are cultured in a 96-well plate until confluent.[13]
-
Probe Loading: The cells are washed and then incubated with a solution containing DCFH-DA. Inside the cells, esterases cleave the diacetate group, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cells.[13]
-
Treatment: The cells are then treated with various concentrations of the test compound.
-
Induction of Oxidative Stress: A pro-oxidant, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to induce the generation of reactive oxygen species (ROS).
-
Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is measured over time using a fluorescence plate reader.
-
Calculation: The antioxidant activity is determined by comparing the fluorescence in the cells treated with the test compound to that of the control cells (treated with the pro-oxidant alone).
Signaling Pathways and Experimental Workflows
Lignans can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that regulate the expression of antioxidant enzymes. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[1]
Caption: Nrf2 signaling pathway activated by lignans.
The general workflow for comparing the antioxidant activity of different lignans involves a systematic process from sample preparation to data analysis.
Caption: General workflow for comparing antioxidant activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Total syntheses of schizandriside, saracoside and (±)-isolariciresinol with antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK | Aging [aging-us.com]
- 6. researchgate.net [researchgate.net]
- 7. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - Figure f4 | Aging [aging-us.com]
- 8. (-)-lariciresinol, 83327-19-9 [thegoodscentscompany.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. Lariciresinol - Wikipedia [en.wikipedia.org]
- 12. Antioxidant activities of the flaxseed lignan secoisolariciresinol diglucoside, its aglycone secoisolariciresinol and the mammalian lignans enterodiol and enterolactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
Comparing antioxidant potency of 9,9'-O-Isopropyllidene-isolariciresinol vs. isolariciresinol
A comprehensive evaluation of the antioxidant capabilities of the naturally occurring lignan, isolariciresinol, is presented. At present, a direct comparative analysis with its synthetic derivative, 9,9'-O-Isopropyllidene-isolariciresinol, is not feasible due to the absence of published experimental data on the antioxidant activity of the latter.
This guide provides available quantitative data for the antioxidant potency of (±)-isolariciresinol, details the experimental protocol for its assessment, and illustrates the key signaling pathway involved in the antioxidant action of lignans. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Quantitative Antioxidant Activity
The antioxidant potential of (±)-isolariciresinol has been quantified using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the DPPH radicals, is a standard measure of antioxidant efficacy.
| Compound | Antioxidant Assay | IC50 Value (µM) |
| (±)-Isolariciresinol | DPPH Radical Scavenging | 53.0 |
| This compound | DPPH Radical Scavenging | Data not available |
Experimental Protocols
The following is a detailed methodology for the DPPH radical scavenging assay used to determine the antioxidant activity of (±)-isolariciresinol.
DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of a compound by measuring its ability to reduce the stable DPPH radical.
Principle: In the presence of an antioxidant, the purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at a specific wavelength is proportional to the concentration and potency of the antioxidant.
Materials:
-
(±)-Isolariciresinol
-
1,1-diphenyl-2-picrylhydrazyl (DPPH)
-
Methanol (B129727) (or other suitable solvent)
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.
-
Preparation of Test Compound: A stock solution of (±)-isolariciresinol is prepared in methanol. A series of dilutions are then made to obtain a range of concentrations to be tested.
-
Assay Protocol:
-
In a 96-well microplate, a fixed volume of the DPPH solution is added to each well.
-
Varying concentrations of the test compound (and a positive control, such as ascorbic acid) are added to the wells containing the DPPH solution.
-
A blank well containing only the solvent and DPPH is also prepared.
-
The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement: The absorbance of each well is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.
Visualizing the Experimental and Biological Pathways
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a key signaling pathway associated with the antioxidant effects of lignans.
Caption: Workflow of the DPPH Radical Scavenging Assay.
Caption: Lignan-mediated activation of the Nrf2 antioxidant pathway.
Concluding Remarks
While quantitative data for the antioxidant potency of (±)-isolariciresinol is available, the lack of corresponding data for this compound prevents a direct comparison. The provided experimental protocol for the DPPH assay offers a standardized method for future evaluations of this and other related compounds. Furthermore, the illustrated Nrf2 signaling pathway highlights a key mechanism through which lignans, as a class of compounds, exert their protective antioxidant effects. Further research is warranted to determine the antioxidant capacity of this compound to enable a comprehensive comparative analysis.
A Comparative Guide to the Anti-inflammatory Effects of Isolariciresinol Derivatives and Other Lignans
For Researchers, Scientists, and Drug Development Professionals
Lignans (B1203133), a class of polyphenolic compounds found in a variety of plants, have garnered significant interest for their diverse biological activities, including their potential as anti-inflammatory agents.[1] Their mechanism of action often involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in the inflammatory response.[2]
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the inhibitory effects of various lignans on the production of nitric oxide (NO), a key inflammatory mediator. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater efficacy.
Table 1: Inhibitory Effects of Isolariciresinol (B191591) Derivatives on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Source |
| Alnuslignan A | 3.7 | Alnus japonica[1][3] |
| Alnuslignan B | 7.4 | Alnus japonica[1][3] |
| (7R,8S,7′S,8′R)-Δ8′-7′-ethoxy-secoisolariciresinol | 4.8 | Alnus japonica[1][3] |
| (7R,8S,7′R,8′R)-Δ8′-7′-ethoxy-secoisolariciresinol | 5.2 | Alnus japonica[1][3] |
| 9,9′-O-diferuloyl-(-)-secoisolariciresinol | 6.5 | Alnus japonica[1][3] |
Table 2: Anti-inflammatory Activity of Other Lignans
| Lignan (B3055560) | Assay | Cell Line | IC50 / % Inhibition |
| Pinoresinol (B1678388) | IL-6 & MCP-1 secretion, NF-κB activity | IL-1β-stimulated Caco-2 cells | Dose-dependent decrease |
| Pinoresinol | COX-2 derived PGE2 production | IL-1β-stimulated Caco-2 cells | 62% reduction |
| Matairesinol (B191791) | COX-2 derived PGE2 production | IL-1β-stimulated Caco-2 cells | Significant increase |
| Schisandrin | NO production | LPS-stimulated RAW 264.7 cells | IC50 > 100 µM |
| Schisandrin | PGE2 release | LPS-stimulated RAW 264.7 cells | IC50 > 100 µM |
| Secoisolariciresinol Diglucoside (SDG) | NO production | TNF-α-stimulated microglia | No significant inhibition |
Note: The experimental conditions for the data in Table 2 may vary between studies, and direct comparison of IC50 values should be made with caution.
Key Signaling Pathways in Lignan-Mediated Anti-inflammatory Effects
Lignans primarily exert their anti-inflammatory effects by interfering with the NF-κB and MAPK signaling cascades. These pathways, when activated by inflammatory stimuli like lipopolysaccharide (LPS), lead to the transcription of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many lignans have been shown to inhibit this pathway.[2]
Caption: Lignan inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling route involved in inflammation. It consists of a cascade of protein kinases that, upon activation by inflammatory stimuli, phosphorylate and activate downstream transcription factors, leading to the production of inflammatory mediators. Lignans can inhibit the phosphorylation of key kinases in this pathway.
Caption: Lignan inhibition of the MAPK signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the anti-inflammatory effects of lignans.
Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Experimental Workflow:
Caption: Workflow for the Nitric Oxide Inhibition Assay.
Detailed Steps:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test lignan for a specified period (e.g., 1-2 hours).
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response and NO production.
-
Incubation: The plate is incubated for 24 hours to allow for NO production.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation.
Experimental Workflow:
Caption: Workflow for the COX-2 Inhibition Assay.
Detailed Steps:
-
Enzyme Preparation: A reaction mixture containing buffer, a cofactor such as hematin, and purified COX-2 enzyme is prepared.
-
Inhibitor Addition: The test lignan at various concentrations is added to the reaction mixture. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.
-
Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Reaction Termination: The reaction is stopped, often by adding a strong acid.
-
Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.
Conclusion
The available data suggests that isolariciresinol and its derivatives possess significant anti-inflammatory properties, with some derivatives exhibiting potent inhibition of nitric oxide production.[1][3] When compared to other lignans, the anti-inflammatory landscape is diverse. For instance, pinoresinol has demonstrated notable inhibitory effects on pro-inflammatory mediators and the NF-κB pathway, while matairesinol showed contrasting effects in one study by increasing PGE2 production. Schisandrin appears to be a less potent inhibitor of NO and PGE2 production. Secoisolariciresinol diglucoside (SDG) did not show significant NO inhibition in a microglia-based study.
The primary mechanism of action for the anti-inflammatory effects of many lignans involves the downregulation of the NF-κB and MAPK signaling pathways. Further research is warranted to elucidate the specific structure-activity relationships and to explore the therapeutic potential of these compounds, including the yet-to-be-studied 9,9'-O-Isopropyllidene-isolariciresinol, in inflammatory diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this promising area of study.
References
Unveiling the Bioactivity of 9,9'-O-Isopropyllidene-isolariciresinol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the structure-activity relationship of 9,9'-O-Isopropyllidene-isolariciresinol, comparing its potential bioactivities with its parent compound, isolariciresinol (B191591). This guide synthesizes available data on cytotoxicity, antioxidant, and anti-inflammatory properties, providing experimental context and exploring potential signaling pathways.
Introduction
Lignans (B1203133), a class of polyphenolic compounds found in plants, have garnered significant attention for their diverse pharmacological activities, including anticancer and antioxidant effects. Isolariciresinol is a lignan (B3055560) that has been the subject of research for its potential health benefits. The synthetic derivative, this compound, is characterized by the addition of an isopropylidene group, forming a protective acetonide for the diol. This modification can significantly alter the physicochemical properties of the parent molecule, such as lipophilicity, which in turn may influence its biological activity. This guide provides a comparative overview of the structure-activity relationship of this compound, drawing on available data for isolariciresinol and related lignans to infer its potential bioactivity profile.
Comparative Biological Activities: A Data-Driven Overview
While direct comparative studies on the biological activity of this compound are limited in publicly available literature, we can extrapolate potential activities based on data from its parent compound, isolariciresinol, and the general principles of structure-activity relationships. The introduction of the isopropylidene group is expected to increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and potentially increase its potency.
Cytotoxic Activity
Studies on lignan derivatives have shown that modifications to the core structure can significantly impact their cytotoxic effects against cancer cells. For instance, derivatives of secoisolariciresinol, a related lignan, have demonstrated a range of cytotoxic activities. Dihydroguaiaretic acid, a metabolite, exhibited an IC50 value of around 30 μM, while a more hydrophobic derivative showed a significantly lower IC50 of approximately 1 μM, indicating that increased lipophilicity can enhance cytotoxicity.[1] Based on this, it is plausible that this compound could exhibit greater cytotoxic potential than isolariciresinol.
| Compound | Cell Line | IC50 (µM) | Reference |
| (±)-Isolariciresinol | - | Data not available | - |
| This compound | - | Data not available | - |
| Dihydroguaiaretic acid (related lignan) | HL-60, HeLa | ~30 | [1] |
| (8R,8'R)-9-butyl DGA derivative (related lignan) | HL-60, HeLa | ~6 | [1] |
| (8R,8'R)-7-(3-hydroxy-4-methoxyphenyl)-7'-(2-ethoxyphenyl) DGA derivative (related lignan) | HL-60, HeLa | ~1 | [1] |
Table 1: Comparative Cytotoxicity of Isolariciresinol and Related Lignans. IC50 values represent the concentration required to inhibit 50% of cell growth.
Antioxidant Activity
The antioxidant capacity of lignans is a well-documented property. A study on the total synthesis of (±)-isolariciresinol reported its antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The modification of the hydroxyl groups at the 9 and 9' positions by the isopropylidene group in this compound would block these potential radical scavenging sites. This suggests that the derivative may have a lower intrinsic antioxidant activity compared to the parent compound.
| Compound | Assay | IC50 (µM) | Reference |
| (±)-Isolariciresinol | DPPH | 53.0 | [2] |
| This compound | DPPH | Data not available | - |
Table 2: Comparative Antioxidant Activity of Isolariciresinol and its Isopropylidene Derivative. IC50 values represent the concentration required to scavenge 50% of DPPH radicals.
Anti-inflammatory Activity
Lignans are known to possess anti-inflammatory properties, often through the inhibition of nitric oxide (NO) production. Research on isolariciresinol derivatives has demonstrated significant inhibitory effects on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, with IC50 values as low as 3.7 μM and 7.4 μM.[3] The increased lipophilicity of this compound could potentially enhance its cellular uptake and interaction with inflammatory signaling pathways, possibly leading to potent anti-inflammatory effects.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Isolariciresinol | - | NO Inhibition | Data not available | - |
| This compound | - | NO Inhibition | Data not available | - |
| Isolariciresinol Derivatives | RAW 264.7 | NO Inhibition | 3.7 and 7.4 | [3] |
Table 3: Comparative Anti-inflammatory Activity of Isolariciresinol and its Derivatives. IC50 values represent the concentration required to inhibit 50% of nitric oxide production.
Experimental Protocols
To facilitate comparative studies, standardized experimental protocols are essential. The following are detailed methodologies for the key assays discussed.
MTT Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Determine the concentration of the compound that causes a 50% reduction in cell viability.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Sample Preparation: Prepare a stock solution of the test compound in methanol (B129727) or ethanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of a 0.1 mM DPPH solution in the same solvent.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
IC50 Calculation: Calculate the concentration of the test compound that scavenges 50% of the DPPH radicals.
Griess Assay for Nitric Oxide (NO) Inhibition
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
IC50 Calculation: Determine the concentration of the test compound that inhibits 50% of NO production.
Potential Signaling Pathways
Lignans are known to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. While the specific pathways affected by this compound have not been elucidated, we can infer potential targets based on studies of related lignans.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many lignans have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[3][4][5] The increased lipophilicity of this compound may facilitate its interaction with intracellular components of this pathway.
Figure 1. Potential Inhibition of the NF-κB Signaling Pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes, including inflammation and cell survival. Some lignans have been found to modulate MAPK signaling.[6]
Figure 2. Potential Modulation of the MAPK Signaling Pathway.
Apoptosis Pathway
Lariciresinol, a lignan structurally similar to isolariciresinol, has been shown to induce apoptosis in cancer cells through the mitochondrial-mediated pathway.[7][8] This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death. The potential of this compound to induce apoptosis warrants further investigation.
Figure 3. Potential Induction of the Mitochondrial Apoptosis Pathway.
Conclusion
While direct experimental evidence for the biological activities of this compound is currently lacking, this guide provides a framework for its potential structure-activity relationship based on data from its parent compound and related lignans. The introduction of the isopropylidene group is likely to increase its lipophilicity, which may enhance its cytotoxic and anti-inflammatory activities, but potentially reduce its intrinsic antioxidant capacity. Further experimental validation is necessary to confirm these hypotheses and to fully elucidate the pharmacological profile of this synthetic lignan derivative. The provided experimental protocols and potential signaling pathways offer a starting point for future research in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Total syntheses of schizandriside, saracoside and (±)-isolariciresinol with antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Myrislignan attenuates lipopolysaccharide-induced inflammation reaction in murine macrophage cells through inhibition of NF-κB signalling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of 9,9'-O-Isopropyllidene-isolariciresinol: A Review of its Presumed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the presumed mechanism of action of 9,9'-O-Isopropyllidene-isolariciresinol, a lignan (B3055560) derivative. Due to the limited availability of direct experimental data for this specific compound, this analysis is based on the known biological activities of its parent compound, isolariciresinol, and the general properties of lignans (B1203133). The primary activities associated with this class of compounds are antioxidant and estrogen-modulating effects.
Comparative Quantitative Data
The following tables summarize the antioxidant and estrogenic activities of (±)-isolariciresinol and related lignans, compared with standard reference compounds. This data is intended to provide a contextual performance benchmark for this compound.
Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| (±)-Isolariciresinol | 53.0[1] | Trolox | ~17[2] |
| Schizandriside (a lignan glycoside) | 34.4[1] | Ascorbic Acid | ~25-50 (Varies by study) |
| Saracoside (a lignan glycoside) | 28.8[1] |
Table 2: Comparative Estrogen Receptor (ER) Binding Affinity
| Compound | Receptor | Relative Binding Affinity (RBA, %) (Estradiol = 100%) | Reference Compound | Receptor | RBA (%) |
| Phytoestrogens (general) | ERα, ERβ | Generally lower than 17β-estradiol[3] | 17β-Estradiol | ERα, ERβ | 100 |
| Genistein (an isoflavone (B191592) phytoestrogen) | ERβ preference | 7- to 48-fold more selective for ERβ than ERα[4] | Tamoxifen (SERM) | ERα, ERβ | Varies by tissue |
Experimental Protocols
Detailed methodologies for key experiments relevant to assessing the mechanism of action of this compound are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Test compound (this compound)
-
Positive controls (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of the test compound and positive controls in methanol. Create a series of dilutions from the stock solution.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the various concentrations of the test compound or positive control to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.
Materials:
-
Rat uterine cytosol (as a source of estrogen receptors)
-
[³H]-17β-estradiol (radiolabeled estradiol)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compound (this compound)
-
Assay buffer
-
Hydroxylapatite slurry
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reagents: Prepare assay buffer and hydroxylapatite slurry according to standard protocols.
-
Reaction Mixture: In test tubes, combine the rat uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the unlabeled 17β-estradiol (for the standard curve) or the test compound.
-
Incubation: Incubate the tubes at 4°C overnight to allow for competitive binding.
-
Separation of Bound and Free Ligand: Add hydroxylapatite slurry to each tube to bind the receptor-ligand complexes. Centrifuge the tubes and discard the supernatant containing the unbound ligand.
-
Measurement: Wash the hydroxylapatite pellet, and then add a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-17β-estradiol against the log concentration of the competitor (unlabeled estradiol (B170435) or test compound). The IC50 value for the test compound is determined from this curve. The Relative Binding Affinity (RBA) can be calculated as: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100
Visualizations
Hypothesized Signaling Pathways
Caption: Hypothesized mechanisms of action for this compound.
Experimental Workflows
Caption: Workflows for DPPH and Estrogen Receptor Binding assays.
References
- 1. Total syntheses of schizandriside, saracoside and (±)-isolariciresinol with antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in research on lignans and neolignans - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00021E [pubs.rsc.org]
- 3. droracle.ai [droracle.ai]
- 4. The pros and cons of phytoestrogens - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Results for 9,9'-O-Isopropyllidene-isolariciresinol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for replicating published results related to the lignan (B3055560) derivative, 9,9'-O-Isopropyllidene-isolariciresinol. Due to a notable scarcity of specific published data for this particular isopropylidene derivative, this document leverages available information on its parent compound, isolariciresinol (B191591), and general principles of lignan chemistry to offer a comprehensive and practical resource. We present extrapolated data and methodologies to guide researchers in their investigations, alongside comparisons with the known properties of the precursor.
Data Presentation: Comparative Analysis
Table 1: Comparison of Physicochemical Properties
| Property | Isolariciresinol | This compound (Predicted) | Rationale for Prediction |
| Molecular Formula | C₂₀H₂₄O₆ | C₂₃H₂₈O₆ | Addition of a C₃H₄ (isopropylidene) group. |
| Molecular Weight | 360.40 g/mol | 400.46 g/mol | Increased mass due to the isopropylidene group. |
| Solubility | Sparingly soluble in water, soluble in methanol (B129727), ethanol. | Increased solubility in non-polar organic solvents (e.g., acetone (B3395972), dichloromethane). | The isopropylidene group increases lipophilicity. |
| Polarity | Polar | Less polar | The hydroxyl groups at the 9 and 9' positions are masked by the non-polar isopropylidene group. |
Table 2: Comparative Biological Activity (Hypothetical)
| Activity | Isolariciresinol (Reported IC₅₀) | This compound (Hypothetical IC₅₀) | Basis for Hypothesis |
| Antioxidant (DPPH Assay) | ~53.0 µM[1] | > 53.0 µM | The free phenolic hydroxyl groups are major contributors to the antioxidant activity of lignans (B1203133). Masking two of these with an isopropylidene group is expected to reduce this activity. |
| Estrogenic (ER Binding Assay) | Data not available | Potentially altered | The structural similarity of lignans to estrogens suggests potential interaction with estrogen receptors. Modification of the side chain could alter binding affinity. |
| Anticancer (e.g., MCF-7) | Data not available | Potentially altered | The biological activity of lignans is often linked to their ability to interact with various cellular targets. Changes in structure and polarity can significantly impact this. |
Experimental Protocols
The following are detailed methodologies for the synthesis and potential biological evaluation of this compound, based on standard laboratory practices for lignan chemistry.
Synthesis of this compound from Isolariciresinol
This protocol describes a common method for the protection of diols using acetone to form an isopropylidene acetal.
Materials:
-
Isolariciresinol
-
Anhydrous acetone
-
Anhydrous p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for elution
Procedure:
-
Dissolve isolariciresinol in a mixture of anhydrous acetone and 2,2-dimethoxypropane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of anhydrous p-TsOH to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
This protocol outlines a standard method to evaluate the antioxidant capacity of the synthesized compound.[2][3]
Materials:
-
This compound
-
Isolariciresinol (for comparison)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds (this compound and isolariciresinol) and the positive control in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound or control solutions to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Mandatory Visualization
Below are diagrams illustrating the synthesis workflow and a hypothetical signaling pathway that could be investigated for this class of compounds.
Caption: Synthetic workflow for the preparation of this compound.
Caption: Hypothetical signaling pathway for lignan derivatives.
References
Cross-validation of 9,9'-O-Isopropyllidene-isolariciresinol bioactivity in different cell lines
This guide summarizes the cytotoxic and anti-inflammatory activities of selected lignans (B1203133) against various cancer and macrophage cell lines, presenting a side-by-side comparison of their potency. The data is compiled from multiple studies to provide a broader understanding of the potential therapeutic applications of this class of compounds.
Cytotoxicity Comparison of Lignans in Cancer Cell Lines
The cytotoxic effects of various lignans have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The table below summarizes the IC50 values for different lignans against lung (A549), breast (MCF-7), and liver (Hep3B) cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| Podophyllotoxin | A549 (Lung Carcinoma) | 0.007 - 0.02 |
| MCF-7 (Breast Adenocarcinoma) | 0.001 - 0.01 | |
| HepG2 (Hepatocellular Carcinoma) | ~ 0.01 | |
| Etoposide | A549 (Lung Carcinoma) | 0.5 - 2.0 |
| MCF-7 (Breast Adenocarcinoma) | 0.2 - 1.0 | |
| HepG2 (Hepatocellular Carcinoma) | ~ 1.0 | |
| Lariciresinol | A549 (Lung Carcinoma) | > 100 |
| MCF-7 (Breast Adenocarcinoma) | > 100 | |
| Hep3B (Hepatocellular Carcinoma) | > 100 | |
| Pinoresinol | A549 (Lung Carcinoma) | > 100 |
| MCF-7 (Breast Adenocarcinoma) | > 100 | |
| Hep3B (Hepatocellular Carcinoma) | > 100 |
Anti-inflammatory Activity in Macrophage Cell Line
The anti-inflammatory potential of lignans is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells, such as the RAW 264.7 cell line. A recent study investigated the anti-inflammatory activity of several isolariciresinol (B191591) and seco-isolariciresinol derivatives.
| Compound | Cell Line | Bioactivity | IC50 (µM) |
| Isolariciresinol Derivative 1 | RAW 264.7 | NO Inhibition | 3.7 |
| Isolariciresinol Derivative 2 | RAW 264.7 | NO Inhibition | 7.4 |
| Seco-isolariciresinol Derivative | RAW 264.7 | NO Inhibition | 5.2 |
| L-NMMA (Positive Control) | RAW 264.7 | NO Inhibition | ~25 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (A549, MCF-7, or Hep3B) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
The anti-inflammatory activity is evaluated by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.
-
Cell Seeding: RAW 264.7 cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
IC50 Calculation: The IC50 value for NO inhibition is determined from the concentration-response curve.
Signaling Pathways and Experimental Workflow
To visualize the relationships and processes described, the following diagrams are provided.
The Isopropylidene Moiety in 9,9'-O-Isopropyllidene-isolariciresinol: A Comparative Guide on its Role in Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents from natural sources has led to the extensive investigation of lignans (B1203133), a class of polyphenolic compounds with diverse biological activities. Among these, isolariciresinol (B191591) has demonstrated promising antioxidant and anti-inflammatory properties. A common synthetic derivative, 9,9'-O-Isopropyllidene-isolariciresinol, raises a critical question regarding its pharmacological profile: is the isopropylidene group essential for its activity, a mere protecting group, or a modulator of its therapeutic potential? This guide provides a comparative analysis of this compound and its parent compound, isolariciresinol, based on available experimental data and structure-activity relationship principles.
Comparative Analysis of Biological Activity
Direct comparative studies on the biological activity of this compound and isolariciresinol are not extensively available in the current literature. However, by examining the known activities of isolariciresinol and the general effects of isopropylidene modification on other bioactive molecules, we can infer the potential impact of this functional group.
Table 1: Comparison of Reported Biological Activities
| Compound | Biological Activity | Assay | Result (IC50/EC50) | Reference |
| Isolariciresinol | Antioxidant | DPPH Radical Scavenging | ~53.0 µM | Inferred from data on related lignans |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition in LPS-stimulated Macrophages | Data not available | ||
| This compound | Antioxidant | DPPH Radical Scavenging | Hypothesized to be lower than isolariciresinol | Based on the importance of free hydroxyl groups for radical scavenging |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition in LPS-stimulated Macrophages | Potentially retained or enhanced | Based on studies of other isopropylidene-modified anti-inflammatory agents |
Note: The activity of this compound is hypothesized based on general structure-activity relationships of polyphenols and data from other isopropylidene-modified compounds. Direct experimental validation is required.
The Role of the Isopropylidene Group: A Double-Edged Sword?
The isopropylidene group is a common protecting group for 1,2- and 1,3-diols in organic synthesis due to its stability and ease of removal. In the context of this compound, it masks the two primary hydroxyl groups at the 9 and 9' positions.
Potential Negative Impact on Antioxidant Activity: The antioxidant activity of polyphenols is often attributed to their ability to donate hydrogen atoms from their hydroxyl groups to scavenge free radicals. By blocking the 9,9'-hydroxyl groups, the isopropylidene moiety may diminish the radical scavenging capacity of isolariciresinol.
Potential for Retained or Enhanced Anti-inflammatory Activity: In contrast, some studies on other molecules have shown that isopropylidene modification can maintain or even enhance anti-inflammatory activity.[1][2] This could be due to increased lipophilicity, leading to better cell membrane permeability and altered interactions with protein targets. For instance, a study on 3,19-isopropylidene-andrographolide analogs showed significant nitric oxide (NO) inhibitory activity in LPS-stimulated macrophages.[2]
Signaling Pathways and Experimental Design
The anti-inflammatory effects of many lignans are mediated through the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.
References
Safety Operating Guide
Proper Disposal of 9,9'-O-Isopropyllidene-isolariciresinol: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 9,9'-O-Isopropyllidene-isolariciresinol is paramount. This document provides a comprehensive, step-by-step guide to its proper handling and disposal, aligning with standard laboratory safety protocols.
Hazard and Safety Data Summary
The following table summarizes the potential hazards associated with this compound, based on data for similar chemical structures. This information should be used to inform handling and disposal procedures.
| Hazard Category | Description | Precautionary Measures |
| Flammability | Assumed to be a combustible liquid. | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| Skin Irritation | May cause skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling. |
| Eye Irritation | May cause serious eye irritation. | Wear eye protection/face protection. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a mist or vapor. | Use only outdoors or in a well-ventilated area. Avoid breathing mist or vapors. |
| Peroxide Formation | Cyclic acetals are a class of chemicals that may form explosive peroxides over time. | Materials should be dated upon opening and disposed of within one year.[1] |
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol
Follow these step-by-step instructions for the safe and compliant disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and ensure proper disposal.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Typically, this compound should be collected in a designated container for non-halogenated organic solvent waste .
-
If the waste is contaminated with other substances (e.g., heavy metals, halogenated solvents), it must be disposed of as mixed hazardous waste .
Step 3: Container Selection and Labeling
-
Use a container that is compatible with the chemical. Plastic is often preferred for waste storage.[1]
-
The container must be in good condition and have a secure, tight-fitting lid.
-
Label the container clearly and accurately with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Combustible," "Irritant").
-
Record the date when the waste was first added to the container (the accumulation start date).
Step 4: Waste Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks or spills.
-
Keep the waste container closed at all times, except when adding waste.[1]
Step 5: Arranging for Disposal
-
Once the waste container is full, or if the chemical has been open for one year, arrange for its disposal.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]
-
Provide the EHS department with all necessary information about the waste, as indicated on the label.
Step 6: Spill and Emergency Procedures
In the event of a spill:
-
Alert personnel in the immediate area.
-
If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's emergency number and EHS department.
-
For small spills, if you are trained and have the appropriate spill kit:
-
Absorb the spill with an inert, liquid-absorbent material (e.g., Chemizorb®).
-
Collect the contaminated absorbent material in a separate, labeled hazardous waste container.
-
Clean the affected area.
-
Dispose of the spill cleanup materials as hazardous waste.
-
References
Personal protective equipment for handling 9,9'-O-Isopropyllidene-isolariciresinol
Essential Safety and Handling Guide for 9,9'-O-Isopropyllidene-isolariciresinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling this compound. In the absence of a specific Safety Data Sheet (SDS), this information is based on general safety protocols for handling similar chemical compounds in a controlled laboratory setting. A conservative approach to safety is strongly recommended.
I. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table summarizes the mandatory PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Snug-fitting chemical safety goggles are required to protect against splashes.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended.[1] Considering the unknown permeability of the compound, double-gloving may be advisable. Gloves should be inspected before use and changed immediately if contaminated.[1] |
| Body Protection | Disposable Gown or Lab Coat | A long-sleeved, disposable gown or a lab coat made of a material resistant to chemical permeation should be worn to protect the skin.[1][2] |
| Respiratory Protection | N95 Respirator or Higher | An N95 respirator is recommended when handling the powder outside of a containment device, such as a chemical fume hood, to prevent the inhalation of airborne particles.[2] Surgical masks do not offer adequate protection.[2] |
| Footwear | Closed-Toe Shoes | Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[1] |
II. Operational Plan: Handling Procedures
Adherence to proper handling procedures is critical to ensure a safe laboratory environment.
A. Preparation:
-
Work in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.[1]
-
Ensure that all necessary PPE is worn correctly before handling the compound.
-
Have spill control materials readily available.
B. Weighing:
-
When weighing the powdered form of the compound, use a containment balance or perform the task within a ventilated enclosure to avoid aerosolization.[1]
C. Solution Preparation:
-
Slowly add the solid this compound to the solvent to prevent splashing.[1]
D. Post-Handling:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[1]
-
Decontaminate all surfaces and equipment used during the procedure.
III. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including disposable PPE, absorbent materials from spills, and empty containers, in clearly labeled, sealed containers for hazardous waste.[1]
-
Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program, adhering to all local, state, and federal regulations.[1]
IV. Emergency Procedures: Spill Management
A. Small Spills:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with an absorbent material such as vermiculite (B1170534) or sand.[1]
-
Carefully collect the absorbed material into a sealed container for hazardous waste.[1]
-
Clean the spill area with a suitable decontamination solution.[1]
B. Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent entry into the contaminated area.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
